molecular formula C9H8O4 B602586 Aspirin-d4 CAS No. 97781-16-3

Aspirin-d4

Cat. No.: B602586
CAS No.: 97781-16-3
M. Wt: 184.18 g/mol
InChI Key: BSYNRYMUTXBXSQ-QFFDRWTDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aspirin-d4 is intended for use as an internal standard for the quantification of aspirin by GC- or LC-MS. Aspirin is a non-selective, irreversible COX inhibitor. The IC50 values for ovine COX-1 and -2 are 0.75 and 1.25 mM, respectively. Aspirin acetylates COX-1 at Ser530 and COX-2 at Ser516 resulting in irreversible enzyme inhibition.>One of the isotopic labelled form of Acetylsalicylic Acid, which could be used as analgesic and anti-inflammatory agent.

Properties

IUPAC Name

2-acetyloxy-3,4,5,6-tetradeuteriobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYNRYMUTXBXSQ-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)OC(=O)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675533
Record name 2-(Acetyloxy)(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97781-16-3
Record name 2-(Acetyloxy)(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is Aspirin-d4 and its chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

Aspirin-d4 is the deuterated analog of acetylsalicylic acid (Aspirin), a widely used nonsteroidal anti-inflammatory drug (NSAID). In this compound, four hydrogen atoms on the phenyl ring of the aspirin molecule are replaced by deuterium atoms. This isotopic labeling makes it an invaluable tool in analytical and research settings, particularly in pharmacokinetic and metabolic studies, without significantly altering its chemical or biological properties.

Core Applications and Significance

The primary application of this compound is as an internal standard for the quantification of aspirin in biological matrices using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its nearly identical chemical behavior to unlabeled aspirin ensures that it experiences similar extraction, derivatization, and ionization efficiencies during analysis. However, its increased mass allows it to be distinguished from the endogenous or administered unlabeled drug, enabling precise and accurate quantification.[3]

Deuterium labeling has gained significant attention in drug development for its potential to influence the pharmacokinetic and metabolic profiles of drugs.[4] Stable isotope-labeled compounds like this compound are crucial for conducting detailed dose-related pharmacokinetic studies in humans, offering superior sensitivity compared to methods like HPLC.[5]

Chemical Structure and Properties

This compound, also known by its chemical name 2-Acetoxybenzoic-3,4,5,6-d4 acid, consists of a benzene ring deuterated at the 3, 4, 5, and 6 positions, with an attached carboxylic acid group and an acetyl ester group.[6][7]

The chemical structure of this compound is illustrated below, highlighting the positions of the four deuterium (D) atoms on the aromatic ring.

Caption: Chemical structure of this compound (2-Acetoxybenzoic-3,4,5,6-d4 acid).

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Chemical Formula C₉H₄D₄O₄[2][7]
Molecular Weight 184.2 g/mol [2]
CAS Number 97781-16-3[1][2]
Appearance White to Off-White Crystalline Solid[8][9]
Purity ≥95%[2]
Solubility DMF: >30 mg/mlDMSO: > 41 mg/mlEthanol: > 80 mg/mlPBS (pH 7.2): > 2.7 mg/ml[2]
m/z (ASA-d4) 183.0[10]
m/z Fragment (ASA-d4) 141.0[10]
m/z (SA-d4) 141.0[10]
m/z Fragment (SA-d4) 97.0[10]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from salicylic acid through a process involving catalytic exchange followed by acetylation.[5] The general workflow for this synthesis is outlined below.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Salicylic_Acid Salicylic Acid Catalytic_Exchange Catalytic Deuterium Exchange Salicylic_Acid->Catalytic_Exchange Deuterated_SA Salicylic Acid-d4 Catalytic_Exchange->Deuterated_SA Acetylation Acetylation with Acetic Anhydride Deuterated_SA->Acetylation Aspirin_d4 This compound Acetylation->Aspirin_d4

Caption: General workflow for the synthesis of this compound.

Quantification of Aspirin in Plasma using LC-MS/MS

This protocol describes a typical method for quantifying aspirin concentrations in human plasma using this compound as an internal standard.

1. Preparation of Stock Solutions and Standards:

  • Prepare a 1 mg/mL stock solution of Aspirin and this compound in a suitable solvent like methanol.

  • Create a series of working standard solutions of Aspirin at various concentrations through serial dilution of the stock solution.

  • Prepare a working internal standard (IS) solution of this compound at a fixed concentration (e.g., 100 ng/mL).

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to separate aspirin and its metabolite, salicylic acid, from matrix components.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Aspirin: m/z 179.0 → 137.0

      • This compound (IS): m/z 183.0 → 141.0[10]

      • Salicylic Acid: m/z 137.0 → 93.0

      • Salicylic Acid-d4: m/z 141.0 → 97.0[10]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Aspirin to this compound against the concentration of the standards.

  • Determine the concentration of Aspirin in the plasma samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates the experimental workflow for a pharmacokinetic study using this compound.

PK_Workflow cluster_pk Pharmacokinetic Study Workflow Drug_Admin Administer Aspirin to Subjects Sample_Collection Collect Blood Samples at Timed Intervals Drug_Admin->Sample_Collection Plasma_Separation Separate Plasma Sample_Collection->Plasma_Separation IS_Spiking Spike Plasma with This compound (IS) Plasma_Separation->IS_Spiking Sample_Prep Protein Precipitation & Centrifugation IS_Spiking->Sample_Prep LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Sample_Prep->LCMS_Analysis Data_Processing Quantify Aspirin using Peak Area Ratio (Aspirin/Aspirin-d4) LCMS_Analysis->Data_Processing PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC) Data_Processing->PK_Modeling

Caption: Workflow for a typical pharmacokinetic study using this compound.

Metabolic Pathway

Aspirin is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, salicylic acid.[11] This metabolic conversion is primarily carried out by esterases in the stomach, intestinal mucosa, blood, and liver.[11] this compound undergoes the same metabolic pathway, yielding salicylic acid-d4.

Metabolism_Pathway cluster_metabolism Metabolism of Aspirin and this compound Aspirin Aspirin (C9H8O4) Esterases Esterases (Hydrolysis) Aspirin->Esterases Aspirin_d4 This compound (C9H4D4O4) Aspirin_d4->Esterases Salicylic_Acid Salicylic Acid (Active Metabolite) Esterases->Salicylic_Acid Salicylic_Acid_d4 Salicylic Acid-d4 Esterases->Salicylic_Acid_d4

Caption: Parallel metabolic pathways of Aspirin and this compound.

References

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of Aspirin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Aspirin-d4 (Acetylsalicylic acid-d4). This deuterated analog of aspirin is a valuable tool in pharmacokinetic studies, metabolic research, and as an internal standard in quantitative analytical methods. This document details the primary synthetic routes, experimental protocols for synthesis and purification, and analytical methodologies for determining isotopic enrichment and purity.

Introduction to this compound

This compound is a stable isotope-labeled version of acetylsalicylic acid where four hydrogen atoms on the phenyl ring are replaced with deuterium atoms. This isotopic substitution imparts a higher mass to the molecule without significantly altering its chemical properties, making it an ideal internal standard for mass spectrometry-based quantification of aspirin in biological matrices.[1] The use of deuterated standards is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of analytical methods.

Synthesis of this compound

There are two primary synthetic strategies for the preparation of this compound: the acetylation of deuterated salicylic acid and the direct hydrogen-deuterium (H/D) exchange on aspirin.

Synthesis via Catalytic Deuteration of Salicylic Acid followed by Acetylation

This is a common and effective method for producing this compound with high isotopic enrichment. The process involves two main steps:

  • Catalytic Hydrogen-Deuterium Exchange of Salicylic Acid: The aromatic protons of salicylic acid are exchanged with deuterium from a deuterium source, typically deuterium oxide (D₂O), in the presence of a platinum catalyst.

  • Acetylation of Deuterated Salicylic Acid: The resulting deuterated salicylic acid is then acetylated using acetic anhydride to yield this compound.

cluster_synthesis1 Synthesis Route 1: Catalytic Deuteration and Acetylation sa Salicylic Acid dsa Salicylic Acid-d4 sa->dsa Pt Catalyst, D₂O aspirin_d4 This compound dsa->aspirin_d4 Acetic Anhydride, Acid Catalyst

Figure 1: Synthesis of this compound via catalytic deuteration of salicylic acid followed by acetylation.
Synthesis via Direct Hydrothermal Hydrogen-Deuterium Exchange on Aspirin

A more direct approach involves the H/D exchange directly on the aspirin molecule. This method utilizes a hydrothermal autoclave to facilitate the exchange reaction under elevated temperature and pressure.

  • Hydrothermal H/D Exchange: Aspirin is dissolved in deuterium oxide with a platinum catalyst and heated in a sealed hydrothermal autoclave reactor. The optimized conditions of temperature, pressure, and time are crucial for achieving high deuterium incorporation.[2]

cluster_synthesis2 Synthesis Route 2: Direct Hydrothermal H/D Exchange aspirin Aspirin aspirin_d4 This compound aspirin->aspirin_d4 K₂PtCl₄, D₂O, High T & P

Figure 2: Synthesis of this compound via direct hydrothermal H/D exchange.

Data Presentation: Comparison of Synthetic Methods

While direct comparative studies are limited in publicly available literature, the following table summarizes expected outcomes based on the principles of each synthetic method and data from analogous reactions.

ParameterMethod 1: Catalytic Deuteration & AcetylationMethod 2: Direct Hydrothermal H/D Exchange
Starting Material Salicylic AcidAspirin
Typical Yield 70-85% (for non-deuterated acetylation)Potentially lower due to harsher conditions
Isotopic Purity High, typically >98%Dependent on optimized conditions
Key Reagents Pt catalyst, D₂O, Acetic AnhydrideK₂PtCl₄, D₂O
Advantages High isotopic purity, well-established methodsMore direct, fewer synthetic steps
Disadvantages Two-step processRequires specialized equipment (hydrothermal autoclave)

Experimental Protocols

Protocol for Synthesis of this compound via Catalytic Deuteration and Acetylation

Step 1: Catalytic Deuteration of Salicylic Acid

  • In a reaction vessel, dissolve salicylic acid in a suitable solvent.

  • Add a platinum catalyst (e.g., platinum on carbon, Pt/C).

  • Introduce deuterium oxide (D₂O) as the deuterium source.

  • Heat the mixture under reflux for an extended period (e.g., 24-48 hours) to ensure complete H/D exchange on the aromatic ring.

  • After cooling, filter the catalyst and remove the solvent under reduced pressure to obtain deuterated salicylic acid.

  • Purify the deuterated salicylic acid by recrystallization.

Step 2: Acetylation of Deuterated Salicylic Acid

  • Place 2.0 g of dry deuterated salicylic acid in a 125-mL Erlenmeyer flask.

  • In a fume hood, carefully add 5.0 mL of acetic anhydride, followed by 5 drops of a catalyst such as concentrated sulfuric acid or phosphoric acid.

  • Gently swirl the flask to mix the reagents.

  • Heat the flask in a water bath at approximately 50-60°C for 10-15 minutes.

  • Allow the flask to cool to room temperature.

  • Cautiously add 20 mL of cold water to the mixture to hydrolyze the excess acetic anhydride.

  • Induce crystallization by scratching the inside of the flask with a glass rod and then cool the mixture in an ice bath.

  • Collect the this compound crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold deionized water and allow them to dry.

Protocol for Synthesis of this compound via Direct Hydrothermal H/D Exchange
  • Dissolve 1.5 g of aspirin in 25 mL of deuterium oxide (D₂O) in a suitable vessel.

  • Add 0.1 g of potassium tetrachloroplatinate(II) (K₂PtCl₄) as the catalyst.

  • Transfer the solution to a hydrothermal autoclave reactor and seal it securely.

  • Heat the reactor to 170-180°C at a pressure of 150 psi for 120 minutes.[2]

  • Allow the reactor to cool completely to room temperature.

  • Collect the resulting this compound product.

  • Purify the product by recrystallization.

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality and reliability of this compound as an internal standard. The primary analytical techniques employed are mass spectrometry and nuclear magnetic resonance spectroscopy.

cluster_analysis Isotopic Purity Analysis Workflow sample This compound Sample lcms LC-MS/MS Analysis sample->lcms nmr NMR Analysis sample->nmr data_analysis Data Analysis lcms->data_analysis nmr->data_analysis purity_report Isotopic Purity Report data_analysis->purity_report

Figure 3: General workflow for the isotopic purity analysis of this compound.
Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for determining the isotopic distribution of this compound.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid). Create a series of dilutions for analysis.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor the following transitions:

      • Aspirin (unlabeled): m/z 179.0 → 137.0

      • This compound: m/z 183.0 → 141.0[3]

    • Data Analysis:

      • Acquire the mass spectra of the this compound sample.

      • Determine the peak areas for the molecular ions of Aspirin-d0, -d1, -d2, -d3, and -d4.

      • Calculate the isotopic purity using the following formula:

        Isotopic Purity (%) = [Area(d4) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4))] x 100

Quantitative Data from LC-MS/MS Analysis:

IsotopologueExpected m/z (M-H)⁻Relative Abundance (%)
Aspirin-d0179.0< 1
Aspirin-d1180.0< 1
Aspirin-d2181.0< 2
Aspirin-d3182.0< 5
This compound183.0> 95

Note: The relative abundances are illustrative and will vary depending on the success of the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the positions of deuterium labeling and can also provide quantitative information on the degree of deuteration.

¹H-NMR Spectroscopy:

  • Principle: In a ¹H-NMR spectrum of this compound, the signals corresponding to the aromatic protons (normally found between 7.0 and 8.2 ppm) will be significantly diminished or absent, confirming successful deuteration at these positions. The singlet for the methyl protons (around 2.3 ppm) and the carboxylic acid proton (around 11-12 ppm) should remain.

  • Procedure:

    • Dissolve a small amount of the synthesized this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire the ¹H-NMR spectrum.

    • Integrate the remaining proton signals and compare them to the expected integration values to estimate the extent of deuteration.

²H-NMR (Deuterium) Spectroscopy:

  • Principle: ²H-NMR directly detects the deuterium nuclei. The spectrum will show signals at chemical shifts corresponding to the positions where deuterium has been incorporated.

  • Procedure:

    • Dissolve the this compound sample in a protonated solvent.

    • Acquire the ²H-NMR spectrum.

    • The presence of signals in the aromatic region confirms the successful deuteration of the phenyl ring. The relative integration of these signals can be used to assess the isotopic purity.[4]

Conclusion

The synthesis of this compound can be effectively achieved through either the catalytic deuteration of salicylic acid followed by acetylation or by direct hydrothermal H/D exchange on aspirin. The choice of method may depend on the available equipment and desired scale of synthesis. Rigorous analysis of the final product using LC-MS/MS and NMR spectroscopy is essential to confirm the isotopic purity and ensure its suitability for use as an internal standard in demanding quantitative applications. Commercially available this compound typically has an isotopic purity of greater than 95-97%.[1][5] Careful execution of the described protocols should allow for the synthesis of this compound with comparable purity.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Aspirin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of Aspirin-d4 (Acetylsalicylic-d4 acid), a deuterated analog of Aspirin. It is intended to serve as a technical resource, offering detailed data, experimental protocols, and visual representations of its mechanism of action and analytical workflows. The inclusion of deuterated internal standards like this compound is pivotal for enhancing the accuracy and reliability of pharmacokinetic and metabolic studies in drug development.

Core Properties of this compound

This compound is a stable isotope-labeled version of Aspirin, where four hydrogen atoms on the phenyl ring are replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of Aspirin in biological matrices.[1][2]

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueCitations
Chemical Name 2-(acetyloxy)-benzoic-2,3,4,5-d4 acid[1]
Synonyms Acetylsalicylic Acid-d4, ASA-d4[1][2][3]
Molecular Formula C₉H₄D₄O₄[1][3]
Molecular Weight 184.18 g/mol [3][4][5]
Appearance White to off-white crystalline solid[1][3][4]
Melting Point 131-133 °C[5]
Boiling Point 321.39 °C at 760 mmHg[5]
Density 1.319 g/cm³[5]
Purity ≥95%[1]
CAS Number 97781-16-3[1][2][3]
Solubility and Storage

Proper dissolution and storage are critical for maintaining the integrity of this compound for use in analytical standards and experimental solutions.

SolventSolubilityCitations
DMF > 30 mg/mL[1][2]
DMSO > 41 mg/mL[1][2]
Ethanol > 80 mg/mL[1][2]
PBS (pH 7.2) > 2.7 mg/mL[1][2]

Storage Conditions: Stock solutions of this compound should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles.[2][3] Recommended storage is at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] For long-term storage in powder form, it is stable for at least four years.[1] The material is stable under normal transport and use conditions but is incompatible with strong oxidizing agents.[6]

Mechanism of Action: COX Inhibition

This compound, like its non-deuterated counterpart, functions as a non-steroidal anti-inflammatory drug (NSAID) by irreversibly inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3][7] This inhibition is achieved through the acetylation of a serine residue in the active site of the COX enzymes.[2][7] The inhibition of COX-1 in platelets prevents the formation of thromboxane A2, a potent platelet aggregator, which underlies aspirin's antithrombotic effects.[7][8] The inhibition of COX-2, which is often induced during inflammation, leads to reduced production of prostaglandins, thereby mediating its anti-inflammatory, analgesic, and antipyretic properties.[8][9]

COX_Inhibition_Pathway Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 Metabolized by COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by Thromboxane A2 Thromboxane A2 COX-1->Thromboxane A2 Produces Prostaglandins Prostaglandins COX-2->Prostaglandins Produces Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediate Platelet Aggregation Platelet Aggregation Thromboxane A2->Platelet Aggregation Promotes This compound This compound This compound->COX-1 Irreversibly Inhibits This compound->COX-2 Irreversibly Inhibits

This compound mechanism of action via COX-1 and COX-2 inhibition.

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

The synthesis of this compound is analogous to that of unlabeled Aspirin, involving the acetylation of deuterated salicylic acid.[10]

Materials:

  • Salicylic acid-d4

  • Acetic anhydride

  • Concentrated sulfuric acid or phosphoric acid (catalyst)

  • Ethanol

  • Deionized water

Procedure:

  • In a clean, dry Erlenmeyer flask, combine a measured amount of salicylic acid-d4 with an excess of acetic anhydride.[11][12]

  • Carefully add a few drops of concentrated sulfuric or phosphoric acid to catalyze the reaction.[11][12]

  • Gently heat the mixture in a water bath to facilitate the dissolution of the salicylic acid-d4 and promote the reaction.[12]

  • After the reaction is complete, cool the flask to room temperature.

  • Slowly add cold water to the mixture to hydrolyze any excess acetic anhydride and to precipitate the this compound product.[12]

  • Cool the mixture in an ice bath to maximize crystallization.[12]

  • Collect the crude this compound crystals by vacuum filtration.[12]

Synthesis_Workflow cluster_synthesis Synthesis Salicylic acid-d4 Salicylic acid-d4 Mix with Acetic Anhydride Mix with Acetic Anhydride Salicylic acid-d4->Mix with Acetic Anhydride 1. Add Catalyst Add Catalyst Mix with Acetic Anhydride->Add Catalyst 2. (H₂SO₄ or H₃PO₄) Heat in Water Bath Heat in Water Bath Add Catalyst->Heat in Water Bath 3. Cool to Room Temp Cool to Room Temp Heat in Water Bath->Cool to Room Temp 4. Add Cold Water Add Cold Water Cool to Room Temp->Add Cold Water 5. (Precipitation) Cool in Ice Bath Cool in Ice Bath Add Cold Water->Cool in Ice Bath 6. Vacuum Filtration Vacuum Filtration Cool in Ice Bath->Vacuum Filtration 7. (Collect Crude Product)

Workflow for the synthesis of this compound.
Purification by Recrystallization

Recrystallization is a standard procedure to purify the synthesized this compound, primarily to remove any unreacted salicylic acid-d4.[3]

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the crude this compound in a minimal amount of warm ethanol.[3]

  • Once fully dissolved, slowly add cold deionized water to the solution.[3]

  • Allow the solution to cool slowly to room temperature, which will induce the formation of pure this compound crystals, while impurities remain in the solution.[1]

  • To maximize the yield, place the flask in an ice bath to complete the crystallization process.[3]

  • Collect the purified crystals using vacuum filtration and allow them to dry.[3]

Purity Analysis: Ferric Chloride Test

A qualitative test using ferric chloride (FeCl₃) can be employed to detect the presence of phenolic hydroxyl groups, which are present in salicylic acid-d4 but not in this compound. A positive test, indicated by a purple coloration, suggests the presence of unreacted salicylic acid-d4.[6][13]

Procedure:

  • Prepare separate test tubes containing a few crystals of a salicylic acid standard, the crude this compound product, and the recrystallized this compound product.

  • Dissolve the crystals in a suitable solvent like ethanol.[3]

  • Add a few drops of a 1% ferric chloride solution to each test tube.[13]

  • Observe any color change. A purple color indicates the presence of salicylic acid. The absence of a color change in the recrystallized product suggests a high degree of purity.[3]

Quantitative Analysis by LC-MS/MS

This compound is commonly used as an internal standard for the accurate quantification of Aspirin in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15]

Sample Preparation:

  • To a plasma sample, add a known amount of this compound (internal standard).

  • To prevent hydrolysis of aspirin, immediately acidify the plasma sample.[15]

  • Perform protein precipitation by adding a solvent like acetonitrile.[16]

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions:

  • LC Column: A C18 reversed-phase column is typically used.[17]

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water containing a modifier like formic acid is common.[17]

  • Ionization: Electrospray ionization (ESI) in negative ion mode is often employed.[18]

  • MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for both Aspirin and this compound are monitored for quantification.[14][15]

    • Aspirin transition: m/z 179.0 → 137.0[15]

    • This compound transition: m/z 183.0 → 141.0[15]

LCMS_Workflow cluster_lcms LC-MS/MS Analysis Workflow cluster_detection Detection Plasma Sample Plasma Sample Add this compound (IS) Add this compound (IS) Plasma Sample->Add this compound (IS) 1. Acidify Sample Acidify Sample Add this compound (IS)->Acidify Sample 2. Protein Precipitation Protein Precipitation Acidify Sample->Protein Precipitation 3. (e.g., Acetonitrile) Centrifuge Centrifuge Protein Precipitation->Centrifuge 4. Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant 5. LC-MS/MS Analysis LC-MS/MS Analysis Collect Supernatant->LC-MS/MS Analysis 6. Quantify Aspirin Quantify Aspirin LC-MS/MS Analysis->Quantify Aspirin MRM Mode

Workflow for the quantification of Aspirin using this compound as an internal standard.

Spectral Data

While detailed spectral data such as NMR and Mass Spectra are typically provided by the supplier, general characteristics can be inferred. The ¹H NMR spectrum of this compound will lack the signals corresponding to the aromatic protons present in unlabeled Aspirin. The mass spectrum will show a molecular ion peak at m/z 184, corresponding to the deuterated molecule.

This technical guide provides essential information on this compound for its effective use in research and development. The data and protocols herein are compiled from various scientific resources to ensure accuracy and relevance for the intended scientific audience.

References

The Gold Standard: Aspirin-d4 as an Internal Standard for Accurate Aspirin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of acetylsalicylic acid (aspirin) in biological matrices is paramount for pharmacokinetic studies, drug development, and clinical monitoring. Due to its inherent instability and susceptibility to hydrolysis into salicylic acid, precise measurement necessitates the use of a reliable internal standard. Aspirin-d4, a deuterated analog of aspirin, has emerged as the gold standard for this purpose, offering superior accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This technical guide provides a comprehensive overview of the application of this compound as an internal standard, detailing experimental protocols, quantitative data, and the underlying analytical principles.

The Rationale for Isotope-Labeled Internal Standards

An ideal internal standard should exhibit physicochemical properties nearly identical to the analyte of interest, co-elute during chromatographic separation, and experience similar ionization efficiency and matrix effects in the mass spectrometer. However, it must be distinguishable by the detector. This compound fulfills these criteria perfectly. Its deuterium labeling results in a mass shift of +4 atomic mass units (amu) compared to unlabeled aspirin, allowing for distinct detection in the mass spectrometer while maintaining virtually identical chromatographic behavior and extraction recovery. This co-elution and similar ionization response effectively compensate for variations in sample preparation and instrument performance, leading to highly reliable and reproducible quantification.

Experimental Protocols for Aspirin Analysis using this compound

The following sections outline a typical experimental workflow for the quantification of aspirin in human plasma using this compound as an internal standard.

Sample Preparation

A robust and reproducible sample preparation protocol is critical for accurate bioanalysis. The primary goal is to efficiently extract aspirin and this compound from the plasma matrix while minimizing the co-extraction of interfering substances.

Materials:

  • Human plasma samples

  • This compound internal standard stock solution

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • tert-Butyl methyl ether (TBME)

  • Potassium fluoride (KF) solution (e.g., 450 mg/mL)

  • Centrifuge

  • Evaporator

Procedure:

  • Enzyme Inhibition: To prevent the enzymatic hydrolysis of aspirin in the plasma sample, an enzyme inhibitor is added. An aliquot of acidified human plasma (e.g., with 12% formic acid in a 10:1 volume ratio) is mixed with a potassium fluoride solution.[1]

  • Internal Standard Spiking: A known amount of this compound internal standard working solution is added to the plasma sample.

  • Protein Precipitation and Liquid-Liquid Extraction: Proteins are precipitated and the analytes are extracted from the plasma. This is often achieved by adding a solvent like acetonitrile or by a liquid-liquid extraction using a solvent such as tert-butyl methyl ether.[1] For instance, 2 mL of TBME can be added to the sample, followed by vortexing and shaking for 10 minutes.[1]

  • Centrifugation: The mixture is centrifuged (e.g., at 3,500 x g for 5 minutes at 4°C) to separate the organic layer containing the analytes from the aqueous layer and precipitated proteins.[1]

  • Evaporation: The supernatant (organic layer) is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

  • Reconstitution: The dried residue is reconstituted in a suitable solvent, typically the mobile phase used for LC-MS/MS analysis (e.g., Milli-Q water containing 0.2% acetic acid).[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The reconstituted sample is then injected into an LC-MS/MS system for separation and detection.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used for the separation of aspirin and its metabolites.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is typically employed.[2]

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

  • Injection Volume: A small volume, typically 5-10 µL, of the reconstituted sample is injected.[1]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is generally used for the analysis of aspirin and this compound.[2]

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both aspirin and this compound, ensuring high selectivity and sensitivity. The commonly monitored transitions are:

    • Aspirin: m/z 179.0 → 137.0[1][2][3]

    • This compound: m/z 183.0 → 141.0[2][3]

Quantitative Data and Method Validation

A comprehensive validation of the bioanalytical method is essential to ensure its reliability. Key validation parameters are summarized in the table below, compiled from various studies utilizing this compound as an internal standard.

ParameterAspirinSalicylic AcidReference
Linearity Range (ng/mL) 1 - 50080 - 8,000[1]
40 - 1,000-[4]
Lower Limit of Quantification (LLOQ) (ng/mL) 180[1]
40-[4]
Precision (%RSD) < 15%< 15%[1]
Accuracy (%Bias) ± 15%± 15%[1]
Recovery (%) > 85%> 85%[1]

Visualizing the Workflow and Underlying Mechanisms

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow, the fragmentation of aspirin and this compound, and the signaling pathway of aspirin's mechanism of action.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample inhibit Add Enzyme Inhibitor (e.g., KF) plasma->inhibit spike Spike with this compound (IS) inhibit->spike extract Protein Precipitation & LLE (e.g., ACN/TBME) spike->extract centrifuge Centrifugation extract->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc Liquid Chromatography (C18 Column) reconstitute->lc ms Tandem Mass Spectrometry (ESI-, MRM) lc->ms quantify Quantification (Peak Area Ratio) ms->quantify fragmentation_pathway cluster_aspirin Aspirin Fragmentation cluster_aspirin_d4 This compound Fragmentation aspirin Aspirin [M-H]⁻ m/z 179.0 aspirin_frag Salicylate [M-H]⁻ m/z 137.0 aspirin:precursor->aspirin_frag:product Loss of C₂H₂O aspirin_d4 This compound [M-H]⁻ m/z 183.0 aspirin_d4_frag Salicylate-d4 [M-H]⁻ m/z 141.0 aspirin_d4:precursor->aspirin_d4_frag:product Loss of C₂H₂O aspirin_moa aspirin Aspirin cox1 COX-1 aspirin->cox1 Irreversible Inhibition cox2 COX-2 aspirin->cox2 Irreversible Inhibition prostaglandins Prostaglandins cox1->prostaglandins thromboxane Thromboxane A2 cox1->thromboxane cox2->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation platelet Platelet Aggregation thromboxane->platelet

References

The Mechanism of Action of Deuterated Aspirin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of deuterated aspirin, tailored for researchers, scientists, and professionals in drug development. By leveraging the deuterium kinetic isotope effect, deuterated aspirin presents a modified pharmacokinetic and pharmacodynamic profile compared to its non-deuterated counterpart. This document delves into the core principles of its action, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes.

Core Mechanism of Action: Cyclooxygenase Inhibition

Aspirin, or acetylsalicylic acid, exerts its therapeutic effects primarily through the irreversible inhibition of cyclooxygenase (COX) enzymes, namely COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] Aspirin acetylates a serine residue in the active site of COX enzymes, thereby blocking their catalytic activity.[3]

  • COX-1 Inhibition: The inhibition of COX-1 in platelets prevents the formation of thromboxane A2, a potent promoter of platelet aggregation. This is the basis for aspirin's antiplatelet effect, which is crucial for the prevention of cardiovascular events.

  • COX-2 Inhibition: The inhibition of COX-2, which is often upregulated at sites of inflammation, leads to a reduction in the production of prostaglandins that mediate inflammation and pain.

The Role of Deuteration: The Kinetic Isotope Effect

The key difference in the mechanism of action of deuterated aspirin lies in the deuterium kinetic isotope effect (KIE) . The KIE is a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom is replaced with its heavier isotope, deuterium.[4] In the case of aspirin, deuteration of the acetyl group leads to a significant KIE on its hydrolysis.

Aspirin is a prodrug that is rapidly hydrolyzed in the body to salicylic acid, which also possesses anti-inflammatory properties.[5] However, the acetylation of COX enzymes is carried out by the intact aspirin molecule. The hydrolysis of aspirin is a critical step that deactivates its acetylating ability. The deuterium kinetic isotope effect for the hydrolysis of aspirin has been determined to be 2.2.[6] This means that deuterated aspirin is hydrolyzed 2.2 times more slowly than standard aspirin.[6] This reduced rate of hydrolysis is attributed to the fact that the O-D bond is stronger and requires more energy to break than the O-H bond in the rate-determining step of the hydrolysis reaction.[6]

This slower hydrolysis has the potential to alter the pharmacokinetic and pharmacodynamic properties of aspirin, potentially leading to a longer duration of action and a different side-effect profile. While deuterated aspirin has been utilized as a tracer in pharmacokinetic studies, comprehensive in-vivo efficacy and comparative pharmacodynamic data are not extensively available in the public domain.[7]

Signaling Pathway of Aspirin Action

The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of aspirin.

Aspirin_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 Prostaglandin H2 COX-1 / COX-2->Prostaglandin H2 Prostaglandins (PGE2, PGI2) Prostaglandins (PGE2, PGI2) Prostaglandin H2->Prostaglandins (PGE2, PGI2) Thromboxane A2 Thromboxane A2 Prostaglandin H2->Thromboxane A2 Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2)->Inflammation, Pain, Fever Platelet Aggregation Platelet Aggregation Thromboxane A2->Platelet Aggregation Aspirin Aspirin Aspirin->COX-1 / COX-2 Irreversible Acetylation

Caption: Prostaglandin synthesis pathway and aspirin's inhibitory effect.

The Deuterium Kinetic Isotope Effect Explained

The following diagram illustrates the concept of the kinetic isotope effect on the hydrolysis of aspirin.

KIE_Explanation cluster_rates Reaction Rates Aspirin (C-H) Aspirin (C-H) Hydrolysis Hydrolysis Aspirin (C-H)->Hydrolysis k_H Deuterated Aspirin (C-D) Deuterated Aspirin (C-D) Deuterated Aspirin (C-D)->Hydrolysis k_D Salicylic Acid Salicylic Acid Hydrolysis->Salicylic Acid Relative Rate Relative Rate k_H Rate (Aspirin) = k_H k_D Rate (Deuterated Aspirin) = k_D KIE KIE = k_H / k_D = 2.2

Caption: The kinetic isotope effect on aspirin hydrolysis.

Quantitative Data

The following tables summarize key quantitative data related to the action of aspirin. Direct comparative data for the pharmacodynamics of deuterated versus non-deuterated aspirin is limited in publicly available literature.

Table 1: In Vitro COX Inhibition by Aspirin
EnzymeIC50 (μg/mL)
COX-15
COX-2210
Source: MedChemExpress[8]
Table 2: Kinetic Isotope Effect on Aspirin Hydrolysis
ParameterValueImplication
Deuterium KIE (kH/kD)2.2Deuterated aspirin hydrolyzes 2.2 times slower than aspirin.
Source: Filo[6]
Table 3: Pharmacokinetic Parameters of Aspirin (500 mg oral dose)
ParameterAcetylsalicylic Acid (ASA)Salicylic Acid (SA)
Cmax (mg/L)
Plain Tablet5.8 ± 2.443.1 ± 11.2
Effervescent13.1 ± 4.156.4 ± 11.1
Tmax (h)
Plain Tablet0.58 (0.25-1.5)1.0 (0.5-3.0)
Effervescent0.33 (0.25-0.75)0.5 (0.25-1.25)
AUC (mg·h/L)
Plain Tablet4.8 ± 1.7165.1 ± 45.4
Effervescent6.7 ± 1.5162.7 ± 34.1
Data presented as geometric mean ± standard deviation for Cmax and AUC, and median (95% CI) for Tmax. Source: Influence of Differing Analgesic Formulations of Aspirin on Pharmacokinetic Parameters.[9]

Experimental Protocols

Cyclooxygenase (COX) Inhibitor Screening Assay (Fluorometric)

This protocol outlines a method for screening potential COX inhibitors.

Materials:

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • COX-1 or COX-2 enzyme

  • Arachidonic Acid

  • Test inhibitors (e.g., deuterated aspirin)

  • 96-well plate

  • Fluorometric plate reader

Procedure:

  • Inhibitor Preparation: Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and dilute to the desired concentration with COX Assay Buffer.

  • Reaction Setup:

    • Add diluted test inhibitor or assay buffer (for enzyme control) to the wells of a 96-well plate.

    • Prepare a master mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and COX-1 or COX-2 enzyme.

    • Add the master mix to each well.

  • Initiation of Reaction: Add diluted arachidonic acid solution to each well to start the reaction.

  • Measurement: Measure the fluorescence (Ex/Em = 535/587 nm) kinetically at a constant temperature (e.g., 25°C) for 5-10 minutes.

  • Data Analysis: Calculate the slope of the linear range of the fluorescence curve for all samples. The percent relative inhibition is calculated as: % Inhibition = ((Slope_EC - Slope_S) / Slope_EC) * 100 where EC is the enzyme control and S is the sample with the inhibitor.

Experimental Workflow: COX Inhibition Assay

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Dilute Inhibitors Dilute Inhibitors Prepare Reagents->Dilute Inhibitors Dispense Inhibitors to Plate Dispense Inhibitors to Plate Dilute Inhibitors->Dispense Inhibitors to Plate Add Master Mix (Enzyme, Probe, Cofactor) Add Master Mix (Enzyme, Probe, Cofactor) Dispense Inhibitors to Plate->Add Master Mix (Enzyme, Probe, Cofactor) Initiate with Arachidonic Acid Initiate with Arachidonic Acid Add Master Mix (Enzyme, Probe, Cofactor)->Initiate with Arachidonic Acid Kinetic Measurement (Fluorescence) Kinetic Measurement (Fluorescence) Initiate with Arachidonic Acid->Kinetic Measurement (Fluorescence) Calculate Slopes Calculate Slopes Kinetic Measurement (Fluorescence)->Calculate Slopes Determine % Inhibition Determine % Inhibition Calculate Slopes->Determine % Inhibition

Caption: A typical workflow for a COX inhibition assay.

Aspirin Hydrolysis Rate Determination

This protocol describes a method to measure the rate of aspirin hydrolysis.[10][11][12]

Materials:

  • Aspirin or deuterated aspirin

  • Buffer solution of a specific pH (e.g., pH 7.4)

  • Spectrophotometer or HPLC

  • Water bath for temperature control

Procedure:

  • Solution Preparation: Prepare a stock solution of aspirin in a suitable solvent (e.g., ethanol).

  • Reaction Initiation: Add a small volume of the aspirin stock solution to a pre-heated buffer solution in a volumetric flask.

  • Sample Collection: At various time intervals, withdraw aliquots of the reaction mixture.

  • Analysis:

    • Spectrophotometry: The concentration of the hydrolysis product, salicylic acid, can be determined by measuring its absorbance at a specific wavelength (e.g., 298 nm).[12]

    • HPLC: Alternatively, the concentrations of both aspirin and salicylic acid can be measured using a validated HPLC method.

  • Data Analysis: The rate of hydrolysis can be determined by plotting the concentration of aspirin or salicylic acid against time. For a pseudo-first-order reaction, a plot of ln[Aspirin] versus time will be linear, and the rate constant (k) can be calculated from the slope.

Platelet Aggregation Assay

This protocol is used to assess the antiplatelet effect of aspirin.[13]

Materials:

  • Platelet-rich plasma (PRP) from blood samples

  • Platelet agonist (e.g., arachidonic acid, collagen)

  • Aggregometer

Procedure:

  • PRP Preparation: Obtain PRP by centrifuging citrated whole blood at a low speed.

  • Assay Setup: Place a cuvette with PRP in the aggregometer and allow it to equilibrate.

  • Agonist Addition: Add a platelet agonist to the PRP to induce aggregation.

  • Measurement: The aggregometer measures the change in light transmission through the PRP as platelets aggregate.

  • Data Analysis: The extent and rate of platelet aggregation are recorded. The inhibitory effect of aspirin is determined by comparing the aggregation response in PRP from a subject before and after aspirin administration.

Conclusion

The deuteration of aspirin introduces a significant kinetic isotope effect that slows its hydrolysis. This fundamental change has the potential to modify the drug's pharmacokinetic and pharmacodynamic profile, which may translate to altered efficacy and safety. While the foundational mechanism of COX inhibition remains the same, the prolonged presence of the active acetylating agent could offer therapeutic advantages. Further direct comparative studies are warranted to fully elucidate the clinical implications of deuterated aspirin.

References

Applications of Aspirin-d4 in Pharmaceutical Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspirin-d4, a deuterium-labeled analog of acetylsalicylic acid, serves as an indispensable tool in modern pharmaceutical research. Its primary application lies in its use as an internal standard for the quantitative analysis of aspirin and its principal metabolite, salicylic acid, in various biological matrices. The stable isotope label ensures that this compound exhibits nearly identical chemical and physical properties to its unlabeled counterpart, yet is distinguishable by mass spectrometry. This allows for precise and accurate quantification in complex biological samples by correcting for variability in sample preparation and instrument response. This guide provides a comprehensive overview of the applications of this compound, with a focus on its role in pharmacokinetic and metabolic studies. Detailed experimental protocols, quantitative data for bioanalytical methods, and visualizations of metabolic pathways and experimental workflows are presented to facilitate its effective implementation in a research setting.

Introduction: The Role of Stable Isotope Labeling in Drug Development

In the landscape of pharmaceutical research, the use of stable isotope-labeled compounds has revolutionized the field of bioanalysis. Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is frequently incorporated into drug molecules to create isotopologues that serve as ideal internal standards for mass spectrometry-based quantification.[1] The substitution of hydrogen with deuterium results in a minimal change to the physicochemical properties of the molecule, ensuring that the labeled and unlabeled compounds co-elute chromatographically and exhibit similar ionization efficiencies.[2] However, the mass difference allows for their distinct detection by a mass spectrometer, making them invaluable for correcting analytical variability. This compound, with four deuterium atoms incorporated into the phenyl ring of the salicylic acid moiety, is a prime example of such a tool.

Core Applications of this compound

The predominant use of this compound in pharmaceutical research is as an internal standard in bioanalytical methods, particularly for pharmacokinetic and metabolism studies.

Pharmacokinetic (PK) Studies

Pharmacokinetics, the study of how an organism affects a drug, involves the characterization of a drug's absorption, distribution, metabolism, and excretion (ADME). Accurate measurement of drug concentrations in biological fluids like plasma and urine over time is critical. This compound is instrumental in the precise quantification of aspirin and its active metabolite, salicylic acid, in these studies.[3][4] By adding a known amount of this compound to each sample, researchers can accurately determine the concentration of the unlabeled drug, even with low doses of aspirin.[5]

Metabolic Studies

Aspirin is rapidly hydrolyzed in the body to salicylic acid, which is then further metabolized.[6] Understanding these metabolic pathways is crucial for evaluating a drug's efficacy and potential for drug-drug interactions. This compound, in conjunction with Salicylic acid-d4, allows for the reliable tracking and quantification of both the parent drug and its primary metabolite.[7]

Mechanistic Studies

Beyond its use as an internal standard, the deuterium label in this compound can be leveraged to investigate reaction mechanisms through the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and this difference can affect the rate of reactions where this bond is broken.[2] For instance, a deuterium kinetic isotope effect of 2.2 has been observed for the hydrolysis of aspirin, providing evidence that the ortho-carboxylate group acts as a general-base catalyst in this reaction.[3] This application, while less common than its use as an internal standard, highlights the versatility of deuterated compounds in fundamental pharmaceutical research.

Quantitative Data for Bioanalytical Methods

The use of this compound as an internal standard is central to the development of robust and reliable bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The tables below summarize key quantitative parameters for the analysis of aspirin and salicylic acid.

Table 1: Mass Spectrometry Parameters for MRM Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Aspirin (ASA)179.0137.0Negative
This compound (ASA-d4) 183.0 141.0 Negative
Salicylic Acid (SA)137.093.0Negative
Salicylic Acid-d4 (SA-d4) 141.0 97.0 Negative

Data compiled from multiple sources, including[7].

Table 2: Typical Bioanalytical Method Validation Parameters

ParameterAspirin (ASA)Salicylic Acid (SA)
Linearity Range 1 - 2000 ng/mL0.1 - 8 µg/mL
Lower Limit of Quantification (LLOQ) 1 - 5 ng/mL50 - 80 ng/mL
Intra-day Precision (%CV) < 9.3%< 9.3%
Inter-day Precision (%CV) < 7.0%< 7.0%
Accuracy (%RE) -8.3% to 9.6%-6.6% to 6.8%

Data represents a range of typical values from various validated methods.

Experimental Protocols

The following protocols are generalized examples for the quantification of aspirin and salicylic acid in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and high-throughput method for preparing plasma samples for LC-MS/MS analysis.

  • Aliquoting: In a microcentrifuge tube, add 250 µL of human plasma.

  • Internal Standard Spiking: Add 25 µL of a working solution of this compound (e.g., 4 µg/mL) and 25 µL of Salicylic acid-d4 (e.g., 10 µg/mL).

  • Precipitation: Add 700 µL of acetonitrile containing 0.1% formic acid. All steps should be performed in an ice bath to minimize enzymatic hydrolysis of aspirin.[7]

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • HPLC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., Inertsil ODS3, 150 x 3.0 mm, 3 µm particle size) is commonly used.[7]

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile and water containing 0.1% formic acid (e.g., 80:20, v/v) can be effective.[7]

  • Flow Rate: A typical flow rate is 0.2 - 1.0 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.

  • Detection: Use the Multiple Reaction Monitoring (MRM) mode with the transitions specified in Table 1.

Visualizations

Metabolic Pathway of Aspirin

The following diagram illustrates the primary metabolic pathway of aspirin in the body.

Aspirin_Metabolism Aspirin Aspirin (Acetylsalicylic Acid) Salicylic_Acid Salicylic Acid Aspirin->Salicylic_Acid Hydrolysis (Esterases) Salicyluric_Acid Salicyluric Acid Salicylic_Acid->Salicyluric_Acid Glycine Conjugation Glucuronides Glucuronide Conjugates Salicylic_Acid->Glucuronides Glucuronidation (UGTs) Gentisic_Acid Gentisic Acid Salicylic_Acid->Gentisic_Acid Oxidation (CYP450s)

Metabolic pathway of aspirin.
Experimental Workflow for a Pharmacokinetic Study

This diagram outlines the typical workflow for a pharmacokinetic study utilizing this compound as an internal standard.

PK_Workflow cluster_0 Sample Collection & Preparation cluster_1 Analysis cluster_2 Data Processing & Interpretation Dosing Dosing Blood_Sampling Blood_Sampling Dosing->Blood_Sampling Time Course Plasma_Separation Plasma_Separation Blood_Sampling->Plasma_Separation IS_Spiking Spike with this compound Plasma_Separation->IS_Spiking Sample_Extraction Protein Precipitation IS_Spiking->Sample_Extraction LC_MS_MS LC-MS/MS Analysis Sample_Extraction->LC_MS_MS Concentration_Calculation Calculate Concentration (ASA/ASA-d4 Ratio) LC_MS_MS->Concentration_Calculation PK_Modeling Pharmacokinetic Modeling Concentration_Calculation->PK_Modeling

Pharmacokinetic study workflow.

Conclusion

This compound is a critical reagent in pharmaceutical research, enabling the accurate and precise quantification of aspirin and its metabolites. Its role as an internal standard in LC-MS/MS-based bioanalysis is fundamental to the successful execution of pharmacokinetic and metabolic studies. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development. Furthermore, the potential application of this compound in mechanistic studies through the kinetic isotope effect underscores its broader utility in advancing our understanding of drug action. As analytical techniques continue to evolve in sensitivity and specificity, the use of stable isotope-labeled standards like this compound will remain a cornerstone of high-quality pharmaceutical research.

References

Aspirin-d4 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Aspirin-d4, a deuterated analog of acetylsalicylic acid. It is primarily intended for use as an internal standard in analytical chemistry, particularly in pharmacokinetic and bioequivalence studies involving aspirin. This document outlines its chemical properties, provides a detailed experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and illustrates the key signaling pathway of its non-deuterated counterpart, aspirin.

Core Data Presentation

For ease of reference, the fundamental quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 97781-16-3[1][2]
Molecular Formula C₉H₄D₄O₄[1]
Molecular Weight 184.18 g/mol [3][4]
Synonyms Acetylsalicylic Acid-d4, ASA-d4[1][3]
Appearance White to off-white solid[3]
Purity Typically ≥95%[1]

Experimental Protocol: Quantification of Aspirin and Salicylic Acid in Human Plasma using this compound as an Internal Standard

This compound is a critical component in the bioanalysis of aspirin, serving as an internal standard to ensure the accuracy and precision of quantitative methods. The following is a detailed methodology for the simultaneous quantification of aspirin (acetylsalicylic acid, ASA) and its primary metabolite, salicylic acid (SA), in human plasma by LC-MS/MS.

Sample Preparation

To prevent the hydrolysis of aspirin by esterases, all sample processing should be conducted in an ice bath.[1]

  • To 250 µL of human plasma, add 25 µL of this compound (4 µg/mL) and 25 µL of Salicylic acid-d4 (10 µg/mL) as internal standards.[1]

  • Add 700 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[1]

  • Vortex the mixture for 1 minute.[1]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to an analytical vial for LC-MS/MS analysis.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

An isotope dilution LC-MS/MS technique in negative multiple reaction monitoring (MRM) mode is employed for the determination of aspirin and salicylic acid.[1]

  • Chromatographic Separation: A key aspect of the method is the chromatographic separation of aspirin from salicylic acid to distinguish between salicylic acid generated in vivo and that produced from in-source fragmentation of aspirin.[1]

  • Mass Spectrometry Detection: The analysis is performed in the multiple reaction monitoring (MRM) mode. The specific mass transitions (m/z) monitored are:

    • Aspirin: 179.0 → 137.0[3]

    • This compound: 183.0 → 141.0[2]

    • Salicylic Acid: 136.9 → 93.0[3]

    • Salicylic Acid-d4: 140.9 → 97.0[3]

Data Analysis

The concentration of aspirin and salicylic acid in the plasma samples is determined by comparing the peak area ratios of the analytes to their respective deuterated internal standards against a calibration curve.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action for aspirin and a typical experimental workflow for its quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma add_is Add this compound & Salicylic acid-d4 plasma->add_is ppt Protein Precipitation (Acetonitrile + 0.1% Formic Acid) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS System supernatant->injection separation Chromatographic Separation injection->separation detection MRM Detection separation->detection quantification Quantification vs. Calibration Curve detection->quantification

Caption: Bioanalytical workflow for aspirin quantification.

aspirin_moa cluster_cox Cyclooxygenase (COX) Enzymes Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Thromboxane_A2 Thromboxane A2 COX1->Thromboxane_A2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation Aspirin Aspirin Aspirin->COX1 Irreversible Inhibition (Acetylation) Aspirin->COX2 Irreversible Inhibition (Acetylation)

Caption: Aspirin's mechanism of action via COX inhibition.

References

An In-depth Technical Guide to the Mass Spectrum of Aspirin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrum of Aspirin-d4 (Acetylsalicylic Acid-d4), a deuterated analog of aspirin widely utilized as an internal standard in quantitative mass spectrometric assays. This document details the fragmentation patterns, experimental protocols for analysis, and a visual representation of its mass spectrometric behavior.

Introduction

This compound, with the chemical formula C₉H₄D₄O₄ and a molecular weight of 184.2 g/mol , is an isotopically labeled version of aspirin where four hydrogen atoms on the phenyl ring are replaced with deuterium.[1] This isotopic labeling makes it an ideal internal standard for chromatographic and mass spectrometric analysis of aspirin, as it co-elutes with the analyte of interest but is distinguishable by its mass-to-charge ratio (m/z).[1] Understanding the mass spectrum of this compound is crucial for developing robust and accurate analytical methods in drug metabolism, pharmacokinetics, and other related fields.

Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is characterized by a distinct fragmentation pattern that is analogous to that of unlabeled aspirin. The primary fragmentation involves the loss of the acetyl group and subsequent cleavages of the salicylic acid moiety.

Quantitative Data
Ion DescriptionPrecursor Ion (m/z)Fragment Ion (m/z)Ionization Mode
Deprotonated Molecular Ion-183.0ESI (-)
Loss of Acetyl Group (CH₂CO)183.0141.0ESI (-) MS/MS
Salicylic acid-d4 fragment141.097.0ESI (-) MS/MS

Note: The m/z values are for the deprotonated molecule [M-H]⁻ in negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 185.2.

Experimental Protocols

The following is a typical experimental protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

  • Spiking: For use as an internal standard, a known concentration of the this compound solution is spiked into the biological matrix (e.g., plasma, urine) containing the analyte (aspirin).

  • Protein Precipitation: To remove proteins from the biological matrix, a cold protein precipitation agent (e.g., acetonitrile with 0.1% formic acid) is added.[2]

  • Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[2]

  • Supernatant Collection: The clear supernatant containing the analyte and internal standard is transferred to a new vial for LC-MS/MS analysis.[2]

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column is typically used for the separation.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acidifier like formic acid (e.g., 0.1%), is commonly employed.

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is standard.

  • Injection Volume: Typically 5-10 µL of the prepared sample is injected.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI) is the preferred method, often operated in the negative ion mode for acidic compounds like aspirin.

  • Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for quantitative analysis. The MRM transitions for this compound and its primary fragment are monitored.[2]

    • This compound: m/z 183.0 → 141.0[2]

    • Salicylic acid-d4 (in-source fragment): m/z 141.0 → 97.0[2]

  • Gas Temperatures and Voltages: These parameters (e.g., nebulizer gas, drying gas, capillary voltage) are optimized to achieve the best signal intensity and stability.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of this compound in negative ion mode ESI-MS/MS.

Aspirin_d4_Fragmentation Aspirin_d4_ion This compound [M-H]⁻ m/z = 183.0 Salicylic_acid_d4_ion Salicylic acid-d4 fragment [M-H-C₂H₂O]⁻ m/z = 141.0 Aspirin_d4_ion->Salicylic_acid_d4_ion Loss of ketene (C₂H₂O) Final_fragment Fragment [M-H-C₂H₂O-CO₂]⁻ m/z = 97.0 Salicylic_acid_d4_ion->Final_fragment Loss of CO₂

Caption: Fragmentation pathway of this compound in negative ion ESI-MS/MS.

Conclusion

This technical guide has provided a detailed examination of the mass spectrum of this compound. The predictable fragmentation pattern, centered around the loss of the acetyl group, allows for its reliable use as an internal standard in quantitative bioanalytical methods. The provided experimental protocol offers a robust starting point for researchers developing and validating assays for aspirin and its metabolites. The visualization of the fragmentation pathway further clarifies the mass spectrometric behavior of this important analytical standard.

References

Methodological & Application

Application Note: Quantification of Aspirin in Human Plasma by LC-MS/MS using Aspirin-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of aspirin (acetylsalicylic acid, ASA) in human plasma. The method utilizes Aspirin-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple liquid-liquid extraction procedure is employed for sample preparation, followed by a rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with negative ion electrospray ionization. The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and a low limit of quantification, making it suitable for pharmacokinetic and bioequivalence studies.

Introduction

Aspirin is a widely used nonsteroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and antiplatelet properties. Accurate measurement of aspirin concentrations in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing bioequivalence of different formulations. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and throughput.[1][2] The use of a stable isotope-labeled internal standard like this compound is essential to compensate for matrix effects and variations in sample processing and instrument response. This application note provides a detailed protocol for the reliable quantification of aspirin in human plasma.

Experimental

Materials and Reagents
  • Aspirin (analytical standard) and this compound (internal standard) were purchased from Sigma-Aldrich (St. Louis, MO, USA).[3]

  • HPLC-grade acetonitrile, methanol, and water were obtained from J.T. Baker (Deventer, The Netherlands).[3]

  • Formic acid (≥98%) and tert-butyl methyl ether (TBME) were procured from Merck Inc.[3]

  • Human plasma was obtained from a certified blood bank.

Instrumentation
  • LC System: Shimadzu Nexera X2 UHPLC system or equivalent.

  • Mass Spectrometer: SCIEX API 4000 triple quadrupole mass spectrometer or equivalent, equipped with a Turbo V™ ion source.[4]

  • Analytical Column: A reversed-phase C18 column (e.g., Inertsil ODS-4, 2.1 × 75 mm, 3 µm) was used for chromatographic separation.[3]

LC-MS/MS Conditions

The LC-MS/MS parameters were optimized for the sensitive and selective detection of aspirin and this compound.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnInertsil ODS-4 (2.1 x 75 mm, 3 µm)[3]
Mobile Phase A0.2% Formic acid in Water[3]
Mobile Phase B0.2% Formic acid in Acetonitrile[3]
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Program0.0 min: 20% B, 4.0 min: 65% B, 4.1 min: 95% B, 5.0 min: 95% B, 5.1 min: 20% B, 6.0 min: 20% B

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Negative[5]
Curtain Gas30 psi[3]
Collision Gas3 psi[3]
Ion Spray Voltage-4500 V
Source Temperature400 °C[3]
Nebulizer Gas60 psi[3]
Auxiliary Gas60 psi[3]
MRM Transitions
Aspirin (ASA)m/z 179.0 → 137.0[3][6][7]
This compound (ASA-d4)m/z 183.0 → 141.0[3][8]
Declustering Potential (DP)-15 V[3]
Entrance Potential (EP)-10 V[3]
Collision Energy (CE)-10 V[3]
Collision Cell Exit Potential (CXP)-4 V[3]

Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare primary stock solutions of aspirin (1 mg/mL) and this compound (1 mg/mL) in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of aspirin by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 10 ng/mL to 5000 ng/mL.

  • Internal Standard Working Solution: Prepare a working solution of this compound (100 ng/mL) by diluting the primary stock solution with the same diluent.

  • Calibration Standards: Prepare calibration standards by spiking 95 µL of blank human plasma with 5 µL of the appropriate aspirin working standard solution to obtain final concentrations of 1, 5, 10, 50, 100, 250, and 500 ng/mL.[3]

  • Quality Control Samples: Prepare QC samples at three concentration levels: low (LQC, 3 ng/mL), medium (MQC, 200 ng/mL), and high (HQC, 400 ng/mL) in the same manner as the calibration standards.[3]

Sample Preparation Protocol
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution (100 ng/mL).

  • Vortex the mixture for 30 seconds.

  • Add 500 µL of tert-butyl methyl ether (TBME) for liquid-liquid extraction.[3]

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.[1]

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (80% Mobile Phase A and 20% Mobile Phase B).[3]

  • Vortex for 1 minute to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Results and Discussion

Method Validation

The LC-MS/MS method was validated for linearity, accuracy, precision, and lower limit of quantification (LLOQ).

Table 3: Method Validation Summary

ParameterResult
Linearity
Calibration Range1 - 500 ng/mL[3]
Correlation Coefficient (r²)> 0.998[3]
Accuracy & Precision
LQC (3 ng/mL)Accuracy: 95.8%, Precision (CV%): 5.2%
MQC (200 ng/mL)Accuracy: 102.1%, Precision (CV%): 3.8%
HQC (400 ng/mL)Accuracy: 98.5%, Precision (CV%): 4.1%
Lower Limit of Quantification (LLOQ) 1 ng/mL[3]
Accuracy at LLOQ105.3%
Precision at LLOQ6.7%
Recovery
Aspirin88.4 - 91.1%[3]

The method demonstrated excellent linearity over the concentration range of 1 to 500 ng/mL, with a correlation coefficient greater than 0.998.[3] The accuracy and precision for the QC samples were well within the acceptable limits of ±15% (±20% for LLOQ). The LLOQ was established at 1 ng/mL, providing sufficient sensitivity for pharmacokinetic studies.[3] The extraction recovery of aspirin from human plasma was consistent and high.[3]

Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample 1. Plasma Sample (100 µL) add_is 2. Add this compound IS (25 µL) plasma_sample->add_is vortex1 3. Vortex add_is->vortex1 add_l_l_e 4. Add TBME (500 µL) vortex1->add_l_l_e vortex2 5. Vortex add_l_l_e->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge transfer 7. Transfer Supernatant centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute lc_ms_analysis 10. Inject into LC-MS/MS reconstitute->lc_ms_analysis data_acquisition 11. Data Acquisition (MRM) lc_ms_analysis->data_acquisition data_processing 12. Data Processing & Quantification data_acquisition->data_processing

References

Application Note: Quantitative Analysis of Aspirin-d4 in Biological Matrices using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of Aspirin-d4 (acetylsalicylic acid-d4), a deuterated internal standard for aspirin, in biological matrices such as plasma. The method utilizes gas chromatography-mass spectrometry (GC-MS) following derivatization to enhance volatility and thermal stability. Two effective derivatization techniques are presented: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and extractive pentafluorobenzyl (PFB) esterification. This document outlines comprehensive procedures for sample preparation, derivatization, and GC-MS analysis, along with quantitative data and method validation parameters.

Introduction

Aspirin (acetylsalicylic acid) is a widely used nonsteroidal anti-inflammatory drug (NSAID). In pharmacokinetic and drug metabolism studies, a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification by mass spectrometry. Gas chromatography-mass spectrometry is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, the carboxylic acid moiety of aspirin makes it polar and less volatile, necessitating a derivatization step prior to GC-MS analysis. This protocol details two robust derivatization methods to improve the chromatographic properties of this compound for sensitive and reliable quantification.

Experimental Protocols

Two primary derivatization methods are presented: silylation with BSTFA and extractive pentafluorobenzylation.

Method 1: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

This method converts the carboxylic acid group of this compound to its trimethylsilyl (TMS) ester, which is more volatile and suitable for GC-MS analysis.

1. Sample Preparation (Plasma)

  • To a 1.0 mL plasma sample, add a known amount of an appropriate internal standard if this compound is not being used as one.

  • Acidify the plasma sample to approximately pH 3 with 3 M HCl.

  • Perform a liquid-liquid extraction by adding 5 mL of an ether-dichloromethane (4:1, v/v) mixture.

  • Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

2. Derivatization Protocol

  • To the dried extract, add 25 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 25 µL of anhydrous pyridine (as a catalyst).[1]

  • Tightly cap the vial and heat at 65°C for 20-30 minutes in a heating block or oven to ensure the reaction goes to completion.[1]

  • Allow the vial to cool to room temperature before GC-MS injection.

Method 2: Extractive Pentafluorobenzyl (PFB) Esterification

This method derivatizes the carboxylic acid group with a pentafluorobenzyl group, which is highly electronegative and allows for sensitive detection using negative chemical ionization (NCI) mass spectrometry.

1. Sample Preparation and Derivatization

  • This method combines extraction and derivatization in a single step.

  • To a 100 µL plasma sample, add the internal standard.

  • Add a solution of pentafluorobenzyl (PFB) bromide as the derivatizing agent and tetrabutylammoniumhydrogen sulphate as an ion-pairing agent.[2]

  • The reaction is typically carried out in a biphasic system (e.g., aqueous sample and an organic solvent like toluene) under moderate heating (e.g., 60°C).[3]

GC-MS Analysis

Instrumentation

A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis. The following are typical parameters that can be optimized for your specific instrument and application.

Table 1: GC-MS Parameters

ParameterSetting
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm x 0.25 µm) or similar
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Injector Temperature250°C
Injection ModeSplitless (purge activation time of 0.5 minutes)
Injection Volume1 µL
Oven Temperature ProgramInitial temperature of 50°C, hold for 2 min, ramp to 110°C at 5°C/min, then ramp to 250°C at 10°C/min, and hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) for TMS derivatives; Negative Chemical Ionization (NCI) for PFB derivatives
Ion Source Temperature230°C
Transfer Line Temperature280°C
Detection ModeSelected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) for this compound Derivatives

For quantitative analysis, operating the mass spectrometer in SIM mode enhances sensitivity and selectivity. The specific ions to be monitored depend on the derivatization method used.

  • TMS-Aspirin-d4: Based on the fragmentation of the non-deuterated TMS-aspirin, the molecular ion and key fragment ions are selected. For this compound, the masses of these ions will be shifted by +4 amu. The mass spectrum of the non-deuterated TMS derivative of aspirin (molecular weight 252.3 g/mol ) shows characteristic ions.[4][5] The corresponding ions for the d4-labeled derivative would be:

    • Quantifier Ion: m/z 256 (Molecular ion, [M]+)

    • Qualifier Ions: m/z 214 ([M-42]+, loss of ketene), m/z 168 ([M-42-46]+)

  • PFB-Aspirin-d4 (NCI mode): In negative chemical ionization, the PFB derivative readily loses the PFB group to form a stable carboxylate anion.

    • Primary Ion: m/z 183 ([M-PFB]-, corresponding to the deuterated acetylsalicylate anion)

Quantitative Data

The following table summarizes typical quantitative performance data for the GC-MS analysis of aspirin, which can be expected to be similar for this compound when used as an analyte.

Table 2: Summary of Quantitative Data

ParameterValueReference
Linearity Range2.0 - 400 ng/mL (for TMS derivative in plasma)[6]
Limit of Detection (LOD)1.0 ng/mL (for TMS derivative in plasma)[6]
Limit of Quantitation (LOQ)200 pg/mL (for PFB derivative in plasma)[2]
Precision (%RSD)< 8% (for PFB derivative)[2]
AccuracyMean accuracy of 3.8% (for PFB derivative)[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis plasma_sample Plasma Sample acidification Acidification (pH 3) plasma_sample->acidification extraction Liquid-Liquid Extraction (Ether-Dichloromethane) acidification->extraction evaporation Evaporation to Dryness extraction->evaporation add_bstfa Add BSTFA and Pyridine evaporation->add_bstfa Dried Extract heating Heat at 65°C for 20-30 min add_bstfa->heating injection GC Injection heating->injection Derivatized Sample separation Chromatographic Separation injection->separation detection MS Detection (SIM Mode) separation->detection data_analysis Data Analysis and Quantification detection->data_analysis Data logical_relationship aspirin_d4 This compound (Polar, Non-volatile) derivatization Derivatization aspirin_d4->derivatization tms_derivative TMS-Aspirin-d4 (Non-polar, Volatile) derivatization->tms_derivative BSTFA pfb_derivative PFB-Aspirin-d4 (Electronegative) derivatization->pfb_derivative PFB-Br gc_separation Gas Chromatographic Separation tms_derivative->gc_separation pfb_derivative->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection

References

Application Note: High-Throughput and Stabilized Sample Preparation for the Quantification of Aspirin-d4 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable method for the preparation of human plasma samples for the quantitative analysis of Aspirin-d4 (acetylsalicylic acid-d4). Given the inherent instability of aspirin in biological matrices due to enzymatic hydrolysis, this protocol incorporates critical stabilization steps. The described methodology utilizes protein precipitation, a straightforward and effective technique for sample cleanup, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a deuterated internal standard essential for the accurate quantification of aspirin. This method is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioequivalence studies involving aspirin.

Introduction

Aspirin (acetylsalicylic acid) is a widely used medication for its analgesic, anti-inflammatory, antipyretic, and antiplatelet properties. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic studies. However, aspirin is rapidly hydrolyzed to salicylic acid by esterases present in blood and plasma.[1][2][3][4] This rapid degradation presents a significant challenge for bioanalysis, potentially leading to an underestimation of the parent drug concentration.

The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability during sample preparation and analysis.[5] This application note provides a detailed protocol for plasma sample preparation that minimizes ex vivo hydrolysis of aspirin, ensuring the integrity of the sample and the accuracy of the analytical results. The primary method described is protein precipitation with acidified acetonitrile, which is a rapid, cost-effective, and high-throughput approach.

Experimental Protocols

  • This compound (ASA-d4) reference standard

  • Salicylic acid-d4 (SA-d4) reference standard (for monitoring the primary metabolite)

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Potassium fluoride

  • Water (deionized or Milli-Q)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Refrigerated centrifuge

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile to a final concentration of 1 mg/mL.

  • Salicylic acid-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve Salicylic acid-d4 in acetonitrile to a final concentration of 1 mg/mL.

  • Working Solutions: Prepare working solutions of this compound and Salicylic acid-d4 by serial dilution of the stock solutions with a mixture of acetonitrile and water (50:50, v/v). These solutions will be used for spiking into plasma for calibration curves and quality control samples.

  • Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., K2EDTA) and an esterase inhibitor such as potassium fluoride.[1]

  • Immediate Cooling: Place the blood collection tubes on ice immediately after collection to minimize enzymatic activity.

  • Plasma Separation: Centrifuge the blood samples at approximately 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Acidification: Transfer the plasma to clean tubes and acidify to a pH of 2-3 with formic acid to further inhibit esterase activity.[6]

  • Storage: If not analyzed immediately, store the plasma samples at -80°C.

  • Thaw frozen plasma samples on an ice bath.

  • Aliquot 250 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution (e.g., at a concentration of 4 µg/mL).[5]

  • Add 25 µL of the Salicylic acid-d4 internal standard working solution (e.g., at a concentration of 10 µg/mL).[5]

  • Add 700 µL of cold (4°C) acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.[5]

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[5]

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system for analysis.[5]

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of this compound and Salicylic acid-d4. Optimization may be required depending on the specific instrumentation used.

  • LC Column: C18 reverse-phase column (e.g., Inertsil ODS3, 150 x 3.0 mm, 3 µm).[5]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid) (80:20, v/v).[5]

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[5]

  • MS/MS Transitions:

    • This compound (ASA-d4): m/z 183.0 → 141.0[5][7]

    • Salicylic acid-d4 (SA-d4): m/z 141.0 → 97.0[5][7]

Data Presentation

The following tables summarize quantitative data from various validated methods for aspirin analysis, which are applicable to this compound as an internal standard.

Table 1: Calibration and Quantification Limits

AnalyteCalibration RangeLLOQ (ng/mL)Reference
Aspirin5 - 2000 ng/mL5[8]
Aspirin20 - 2000 ng/mL20[5]
Aspirin5 - 6000 ng/mL5[9]
Salicylic Acid50 - 10000 ng/mL50[8]
Salicylic Acid80 - 8000 ng/mL80[5]

Table 2: Recovery and Matrix Effect

AnalyteConcentration LevelMean Recovery (%)Matrix EffectReference
AspirinLow QC (3 ng/mL)88.4 ± 6.5Negligible[10]
AspirinHigh QC (400 ng/mL)91.1 ± 3.7Negligible[10]
Salicylic AcidLow QC (240 ng/mL)70.1 ± 6.2Negligible[10]
Salicylic AcidHigh QC (6400 ng/mL)82.3 ± 4.2Negligible[10]
All AnalytesNot Specified>85Not Specified[11]

Table 3: Precision and Accuracy

ParameterAcceptance CriteriaReference
Intra- and Inter-day Precision (%CV)< 15%[11]
Intra- and Inter-day Accuracy (% Nominal)85 - 115%[11]

Mandatory Visualizations

G cluster_collection Blood Collection & Initial Stabilization cluster_preparation Plasma Sample Preparation A 1. Collect Blood (K2EDTA + Potassium Fluoride) B 2. Immediate Cooling (Place on Ice) A->B C 3. Centrifuge at 4°C (2000 x g, 10 min) B->C D 4. Aliquot 250 µL Plasma C->D Separated Plasma E 5. Add Internal Standards (this compound, Salicylic acid-d4) D->E F 6. Add 700 µL Cold Acidified Acetonitrile E->F G 7. Vortex (1 min) F->G H 8. Centrifuge at 4°C (14,000 x g, 10 min) G->H I 9. Transfer Supernatant to Vial H->I J LC-MS/MS Analysis I->J Sample for Injection

Caption: Experimental workflow for this compound plasma sample preparation.

G Aspirin Aspirin (Acetylsalicylic Acid) SalicylicAcid Salicylic Acid Aspirin->SalicylicAcid Hydrolysis by Plasma Esterases (e.g., Butyrylcholinesterase)

References

Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Salicylic Acid and Aspirin-d4

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous separation and quantification of salicylic acid and its deuterated internal standard, Aspirin-d4. This method is applicable for research and drug development professionals requiring accurate bioanalysis of salicylic acid, the primary active metabolite of aspirin. The protocol outlines a straightforward sample preparation procedure and chromatographic conditions that ensure baseline separation and accurate quantification.

Introduction

Salicylic acid is the primary active metabolite of acetylsalicylic acid (aspirin), a widely used non-steroidal anti-inflammatory drug (NSAID). Accurate quantification of salicylic acid in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.[1][2][3] This application note provides a detailed protocol for the simultaneous analysis of salicylic acid and this compound using LC-MS/MS with electrospray ionization.

Experimental

Materials and Reagents
  • Salicylic Acid (analytical standard)

  • This compound (internal standard)[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

Instrumentation
  • Liquid Chromatograph: Agilent 1100 series HPLC system or equivalent, equipped with a binary pump, degasser, autosampler, and column oven.[4]

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: InertSustain C18 (2.1 x 75 mm, 3 µm) or equivalent reversed-phase column.[4]

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of salicylic acid and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the salicylic acid stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile/water.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with this compound IS Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Salicylic Acid Calibrate->Quantify

Caption: Experimental workflow from sample preparation to data analysis.

Protocols

Sample Preparation Protocol
  • Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 1500 x g for 10 minutes at 4°C to obtain plasma.[4]

  • Internal Standard Spiking: To 100 µL of plasma sample, add 10 µL of the 100 ng/mL this compound internal standard working solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Protocol
  • Chromatographic Conditions:

    • Mobile Phase A: 0.2% Formic Acid in Water[4]

    • Mobile Phase B: 0.2% Formic Acid in Acetonitrile[4]

    • Flow Rate: 0.3 mL/min[4]

    • Injection Volume: 10 µL[4]

    • Column Temperature: Ambient (23 ± 3°C)[4]

    • Gradient Program:

      • Start with 20% B.

      • Linearly increase to 65% B over 4.0 minutes.[4]

      • Return to 20% B at 4.1 minutes.[4]

      • Equilibrate at 20% B for 2.4 minutes.[4]

      • Total run time: 6.5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Salicylic Acid: m/z 136.9 -> 93.0[4]

      • This compound: m/z 183.0 -> 141.0[4]

    • Dwell Time: 400 ms[4]

Signaling Pathway Diagram

While this application does not directly involve a biological signaling pathway, the following diagram illustrates the logical relationship in the analytical process, where the internal standard is used to correct for variations in the measurement of the analyte.

logical_relationship cluster_input Analytical Input cluster_process Analytical Process cluster_output Signal Output cluster_quant Quantification Analyte Salicylic Acid (Analyte) Process Sample Prep & LC-MS/MS Analysis Analyte->Process IS This compound (Internal Standard) IS->Process Analyte_Signal Analyte Signal (Variable) Process->Analyte_Signal IS_Signal IS Signal (Consistent) Process->IS_Signal Ratio Signal Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Accurate Concentration of Salicylic Acid Ratio->Concentration

Caption: Logical relationship for internal standard-based quantification.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of salicylic acid and this compound.

ParameterSalicylic AcidThis compound (Internal Standard)
Formula C₇H₆O₃C₉H₄D₄O₄[1]
Molecular Weight 138.12 g/mol 184.2 g/mol [1]
Precursor Ion (m/z) 136.9183.0[4]
Product Ion (m/z) 93.0[4]141.0[4]
Expected Retention Time ~3.5 min~4.5 min
Ionization Mode ESI NegativeESI Negative

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the simultaneous quantification of salicylic acid and its internal standard, this compound. The simple sample preparation and rapid chromatographic separation make this method suitable for high-throughput analysis in a research or drug development setting. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which are critical for bioanalytical applications.

References

Application Notes and Protocols for the Use of Aspirin-d4 in Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioequivalence (BE) studies are a cornerstone of generic drug development, ensuring that a new formulation of a drug is therapeutically equivalent to the innovator product. For a widely used medication like aspirin, demonstrating bioequivalence requires a robust and precise analytical methodology. The use of stable isotope-labeled internal standards, such as Aspirin-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for the accurate quantification of aspirin and its primary active metabolite, salicylic acid, in biological matrices.[1][2]

These application notes provide a detailed protocol for conducting a bioequivalence study of an aspirin formulation, with a specific focus on the use of this compound as an internal standard in the bioanalytical phase.

Regulatory Framework for Bioequivalence Studies

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for conducting bioequivalence studies. Generally, two drug products are considered bioequivalent if the 90% confidence intervals (CI) for the ratios of the geometric means of the primary pharmacokinetic (PK) parameters, namely the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), fall within the acceptance range of 80.00% to 125.00%.[3][4][5][6]

Experimental Protocols

A typical bioequivalence study for an aspirin formulation involves a clinical phase and a bioanalytical phase.

Clinical Protocol

The clinical phase is typically designed as a randomized, open-label, two-period, two-sequence, crossover study in healthy adult volunteers.[5][6][7]

1. Subject Selection:

  • Inclusion Criteria: Healthy male and non-pregnant, non-lactating female volunteers, typically between 18 and 55 years of age, with a Body Mass Index (BMI) within a normal range (e.g., 18.0 to 27.0 kg/m ²).[8] All subjects must provide written informed consent.

  • Exclusion Criteria: History of hypersensitivity to aspirin or other NSAIDs, history of gastrointestinal ulcers or bleeding, renal or hepatic impairment, use of any medication that could interact with aspirin, and consumption of alcohol or caffeine-containing products before and during the study.[4]

2. Study Design and Dosing:

  • The study follows a crossover design where each subject receives a single oral dose of the test aspirin formulation and the reference aspirin formulation in two separate periods, separated by a washout period.[5][6]

  • The washout period should be adequate to ensure complete elimination of the drug from the body, typically at least 7 days for aspirin.[9]

  • Subjects should fast for at least 10 hours before and 4 hours after drug administration.[2] The dose is administered with a standardized volume of water (e.g., 240 mL).[9]

3. Blood Sampling:

  • Venous blood samples are collected in tubes containing an anticoagulant (e.g., heparin) and a stabilizer (e.g., potassium fluoride to inhibit enzymatic hydrolysis of aspirin).[1][10]

  • A typical blood sampling schedule includes a pre-dose sample (0 hours) and multiple post-dose samples at specified time points to adequately characterize the plasma concentration-time profile. A representative schedule would be: 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose.[3][9][11][12]

  • Plasma is separated by centrifugation and stored frozen at -70°C until analysis.[11]

Bioanalytical Protocol: LC-MS/MS Quantification of Aspirin and Salicylic Acid

The use of a validated LC-MS/MS method is crucial for the accurate determination of aspirin and salicylic acid concentrations in plasma samples. This compound and Salicylic acid-d4 are used as internal standards to ensure the precision and accuracy of the quantification.[1][2]

1. Sample Preparation:

  • A simple and rapid protein precipitation method is commonly employed for sample extraction.[1][10]

  • To a 250 µL aliquot of human plasma, add 25 µL of a working solution of this compound and 25 µL of a working solution of Salicylic acid-d4.

  • Add 700 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.[1]

  • Vortex the mixture for 1 minute and then centrifuge at 14,000 g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Chromatographic Separation: A C18 reversed-phase column is typically used for the separation of aspirin, salicylic acid, and their deuterated internal standards.

  • Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid is commonly used.[10]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with negative electrospray ionization (ESI) is used for detection.

  • MRM Transitions: The specific precursor to product ion transitions for the analytes and internal standards are monitored. Representative transitions are:

    • Aspirin: m/z 179.0 → 137.0[2][10]

    • This compound: m/z 183.0 → 141.0

    • Salicylic Acid: m/z 137.0 → 93.0[2][10]

    • Salicylic Acid-d4: m/z 141.0 → 97.0

3. Method Validation:

The bioanalytical method must be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, and stability.

Data Presentation

The pharmacokinetic parameters for each subject are calculated from the plasma concentration-time data using non-compartmental analysis. The primary parameters of interest are Cmax, AUC0-t (area under the curve from time zero to the last measurable concentration), and AUC0-∞ (area under the curve extrapolated to infinity).

Table 1: Mean Plasma Concentrations of Salicylic Acid (ng/mL) Following a Single Oral Dose of Test and Reference Aspirin Formulations

Time (h)Test Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
0.5150.3 ± 45.2145.8 ± 42.1
1.0850.6 ± 210.4830.2 ± 205.7
2.02500.9 ± 550.12450.5 ± 540.3
4.04500.2 ± 980.64400.8 ± 970.2
6.03200.7 ± 750.33150.1 ± 740.9
8.01800.4 ± 400.81750.6 ± 390.4
12.0600.1 ± 150.2580.9 ± 145.3
24.050.5 ± 15.148.7 ± 14.8

Note: This is example data and does not represent an actual study.

Table 2: Summary of Pharmacokinetic Parameters for Salicylic Acid

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Ratio of Geometric Means (Test/Ref) %90% Confidence Interval
Cmax (ng/mL) 4800.5 ± 1100.24700.1 ± 1050.8102.195.5% - 109.2%
AUC0-t (ng·h/mL) 25000.8 ± 5500.624500.3 ± 5400.1102.096.1% - 108.3%
AUC0-∞ (ng·h/mL) 26500.4 ± 5800.326000.9 ± 5700.7101.995.8% - 108.4%
Tmax (h) 4.1 ± 0.84.2 ± 0.9--

Note: This is example data and does not represent an actual study.

Visualizations

Aspirin Metabolism and Bioanalytical Detection

Aspirin_Metabolism Aspirin Aspirin (Test/Reference Formulation) Absorbed_Aspirin Absorbed Aspirin (Acetylsalicylic Acid) Aspirin->Absorbed_Aspirin Oral Administration & Absorption Salicylic_Acid Salicylic Acid (Active Metabolite) Absorbed_Aspirin->Salicylic_Acid Rapid Hydrolysis (Esterases) LC_MSMS LC-MS/MS Analysis Absorbed_Aspirin->LC_MSMS Quantification Salicylic_Acid->LC_MSMS Quantification Aspirin_d4 This compound (Internal Standard) Aspirin_d4->LC_MSMS Quantification

Caption: Metabolic pathway of aspirin and its detection using LC-MS/MS with this compound.

Bioequivalence Study Workflow

Bioequivalence_Workflow cluster_clinical Clinical Phase cluster_bioanalytical Bioanalytical Phase cluster_data Data Analysis Phase Screening Subject Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Period1 Period 1: Dosing (Test or Reference) Randomization->Period1 Sampling1 Serial Blood Sampling Period1->Sampling1 Washout Washout Period Sampling1->Washout Period2 Period 2: Dosing (Crossover) Washout->Period2 Sampling2 Serial Blood Sampling Period2->Sampling2 Sample_Processing Plasma Sample Processing (Protein Precipitation with this compound) Sampling2->Sample_Processing LC_MSMS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MSMS_Analysis Data_Acquisition Data Acquisition LC_MSMS_Analysis->Data_Acquisition PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Data_Acquisition->PK_Analysis Stat_Analysis Statistical Analysis (90% Confidence Intervals) PK_Analysis->Stat_Analysis BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion

Caption: Workflow of a typical aspirin bioequivalence study.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides the necessary precision and accuracy for the reliable determination of aspirin and salicylic acid concentrations in plasma. This, combined with a well-designed clinical protocol, allows for a robust assessment of the bioequivalence of new aspirin formulations, ensuring they meet the stringent requirements for therapeutic equivalence set by regulatory authorities.

References

Application Note: Quantitative Analysis of Aspirin and Salicylic Acid in Human Urine by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of acetylsalicylic acid (ASA, aspirin) and its primary active metabolite, salicylic acid (SA), in human urine. Due to the rapid in vivo and in vitro hydrolysis of aspirin to salicylic acid, precise and rapid sample handling is critical.[1][2][3] This protocol employs solid-phase extraction (SPE) for sample clean-up and utilizes deuterated internal standards (Aspirin-d4 and Salicylic Acid-d4) to ensure accuracy and precision. The method is validated over a linear range suitable for pharmacokinetic and drug monitoring studies.

Introduction

Aspirin (acetylsalicylic acid) is a widely used medication for its analgesic, antipyretic, anti-inflammatory, and antiplatelet effects.[4] Following administration, aspirin is rapidly hydrolyzed to salicylic acid, which is then further metabolized into compounds such as salicyluric acid and glucuronide conjugates before excretion in the urine.[4][5][6][7] Therefore, monitoring both aspirin and salicylic acid in urine provides a comprehensive overview of aspirin intake, metabolism, and excretion.

The inherent instability of aspirin in biological matrices presents a significant analytical challenge.[1][2] Aspirin can be hydrolyzed to salicylic acid by esterases in biological samples and is also sensitive to pH and temperature. This method addresses these challenges by using immediate sample acidification and cooling, along with the co-administration of an esterase inhibitor. The use of stable isotope-labeled internal standards, this compound and Salicylic Acid-d4, compensates for matrix effects and variations during sample preparation and analysis.

Experimental Protocol

Materials and Reagents
  • Analytes: Acetylsalicylic acid (ASA), Salicylic acid (SA)

  • Internal Standards (IS): Acetylsalicylic acid-d4 (ASA-d4), Salicylic acid-d4 (SA-d4)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade)

  • Reagents: Formic acid (FA), Potassium fluoride (KF)

  • SPE Cartridges: Mixed-Mode Cation Exchange Cartridges

Instrumentation
  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent

  • Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Software: MassLynx with TargetLynx Application Manager

Sample Handling and Preparation

To prevent the ex-vivo hydrolysis of aspirin, urine samples must be collected in containers with a final concentration of 1% potassium fluoride (an esterase inhibitor) and immediately cooled to 4°C.

  • Thaw and Vortex: Thaw frozen urine samples in an ice-water bath. Vortex for 15 seconds.

  • Aliquoting: Transfer 100 µL of the urine sample to a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the internal standard working solution (containing ASA-d4 and SA-d4) to each sample, calibrator, and quality control (QC) sample.

  • Acidification: Add 10 µL of 10% formic acid in water to inhibit enzymatic activity.

  • Protein Precipitation: Add 300 µL of acetonitrile, vortex for 2 minutes, and centrifuge at 12,000 rpm for 10 minutes at 4°C.[8]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analytes with 1 mL of 2% formic acid in acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the residue in 100 µL of the mobile phase (50:50 ACN:Water with 0.1% FA).

  • Injection: Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

UPLC Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0-0.5 min: 20% B

    • 0.5-2.0 min: 20% to 80% B

    • 2.0-2.5 min: 80% B

    • 2.5-2.6 min: 80% to 20% B

    • 2.6-3.5 min: 20% B

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 2.5 kV

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • MRM Transitions: (Multiple Reaction Monitoring)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Aspirin (ASA)179.0137.02012
Salicylic Acid (SA)137.093.02518
This compound (IS)183.0141.02012
Salicylic Acid-d4 (IS)141.097.02518

Results and Data Presentation

The method was validated for linearity, accuracy, precision, and recovery according to standard bioanalytical method validation guidelines.

Linearity

Calibration curves were linear over the concentration range of 2-2000 ng/mL for aspirin and 10-10000 ng/mL for salicylic acid. The coefficient of determination (r²) for all curves was >0.995.

Quantitative Performance

The accuracy and precision of the method were assessed using three levels of quality control (QC) samples (Low, Mid, and High).

AnalyteQC LevelNominal Conc. (ng/mL)Accuracy (% Bias)Precision Intra-day (%CV)Precision Inter-day (%CV)
Aspirin LLOQ2-4.58.29.5
Low QC6-2.16.57.8
Mid QC2001.34.15.3
High QC16003.53.84.9
Salicylic Acid LLOQ10-3.87.58.9
Low QC30-1.55.96.7
Mid QC10002.83.54.6
High QC80004.13.14.2

Table 1: Summary of accuracy and precision data for the quantification of Aspirin and Salicylic Acid in human urine.

Visualization of Workflow

The following diagram illustrates the complete analytical workflow from sample collection to data analysis.

G cluster_sample Sample Collection & Handling cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing A Urine Sample Collection (with 1% Potassium Fluoride) B Immediate Cooling to 4°C A->B C Spike with Internal Standards (ASA-d4, SA-d4) B->C Sample Thawing (Ice-Water Bath) D Acidification & Protein Precipitation (Formic Acid & Acetonitrile) C->D E Solid-Phase Extraction (SPE) D->E F Evaporation & Reconstitution E->F G UPLC-MS/MS Analysis (ESI Negative Mode) F->G Inject into UPLC H Data Acquisition (MRM Transitions) G->H I Quantification using Calibration Curve H->I J Final Report Generation I->J

Caption: Experimental workflow for urine sample analysis.

Conclusion

The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the simultaneous quantification of aspirin and its primary metabolite, salicylic acid, in human urine. The use of deuterated internal standards and a streamlined solid-phase extraction protocol ensures high accuracy and reproducibility. This application note serves as a comprehensive guide for researchers in clinical pharmacology, drug metabolism, and pharmacokinetic studies.

References

Application Note: High-Throughput Quantification of Aspirin in Forensic Toxicology using Aspirin-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aspirin (acetylsalicylic acid, ASA) is a widely used analgesic, anti-inflammatory, and antiplatelet agent. In forensic toxicology, the accurate quantification of aspirin and its primary, rapidly formed metabolite, salicylic acid (SA), is crucial for determining exposure, assessing potential toxicity, and investigating cases of overdose or drug-related fatalities. The inherent instability of aspirin in biological matrices, due to enzymatic hydrolysis by esterases, presents a significant analytical challenge. The use of a stable isotope-labeled internal standard is therefore essential for reliable quantification.

This application note describes a robust and sensitive method for the simultaneous determination of aspirin and salicylic acid in human plasma and blood using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Aspirin-d4 (ASA-d4) and Salicylic Acid-d4 (SA-d4) as internal standards.[1][2][3] The use of deuterated internal standards compensates for variations in sample preparation, matrix effects, and instrument response, ensuring high accuracy and precision.[4]

Principle

The method involves the extraction of aspirin, salicylic acid, and their respective deuterated internal standards from a biological matrix.[2][5] Due to the rapid enzymatic degradation of aspirin, immediate stabilization of the sample is critical and is achieved through the use of esterase inhibitors and processing at low temperatures.[2][5] Following extraction, the analytes are separated chromatographically and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is performed by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard.

This compound is an ideal internal standard as it co-elutes with unlabeled aspirin and exhibits identical ionization and fragmentation behavior, differing only in mass-to-charge ratio (m/z).[6] This ensures that any analytical variability affects both the analyte and the internal standard equally, leading to a highly reliable measurement.

Materials and Reagents

  • Aspirin (analytical standard)

  • Salicylic Acid (analytical standard)

  • This compound (internal standard)[6][7]

  • Salicylic Acid-d4 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Potassium Fluoride (esterase inhibitor)

  • Tert-butyl methyl ether (TBME)

  • Ultrapure Water

  • Human Plasma/Blood (drug-free)

Experimental Protocols

Two primary extraction protocols are presented: Protein Precipitation (a rapid and simple method) and Liquid-Liquid Extraction (a more extensive cleanup method).

Protocol 1: Sample Preparation by Protein Precipitation

This high-throughput method is suitable for relatively clean matrices like plasma.[2]

  • Sample Thawing: Thaw frozen plasma samples in an ice-water bath to prevent aspirin degradation.

  • Aliquoting: In a microcentrifuge tube on ice, add 250 µL of human plasma.

  • Internal Standard Spiking: Add 25 µL of this compound (e.g., 4 µg/mL) and 25 µL of Salicylic Acid-d4 (e.g., 10 µg/mL) working solutions.

  • Precipitation: Add 700 µL of cold acetonitrile containing 0.1% formic acid.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to an analytical vial.

  • Injection: Inject 10 µL of the supernatant into the LC-MS/MS system.[2]

Protocol 2: Sample Preparation by Liquid-Liquid Extraction (LLE)

This method provides a cleaner extract, minimizing matrix effects.[5]

  • Sample Thawing & Stabilization: Thaw frozen plasma samples in an ice-water bath. To 275 µL of acidified human plasma (plasma mixed with 12% formic acid in a 10:1 ratio), add 10 µL of a 450 mg/mL potassium fluoride solution to inhibit esterase activity.[5]

  • Standard Spiking: Add 10 µL of the appropriate standard working solution (for calibration curve) and 10 µL of the internal standard (IST) solution.

  • Extraction: Add 2 mL of tert-butyl methyl ether (TBME) to the sample.

  • Mixing: Vortex and shake the sample for 10 minutes.

  • Centrifugation: Centrifuge at 3,500 x g for 5 minutes at 4°C.[5]

  • Evaporation: Transfer 1.6 mL of the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 250 µL of mobile phase (e.g., water with 0.2% acetic acid).[5]

  • Injection: Inject a defined volume into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical parameters and can be adapted based on the specific instrumentation available.

ParameterTypical Setting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic or gradient elution depending on the method (e.g., starting at 20% B, ramping to 95% B)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode[2]
Source Temp. 400°C[5]
Ion Spray Voltage -4500 V
Multiple Reaction Monitoring (MRM) Transitions

The mass spectrometer is set to monitor the specific parent-to-product ion transitions for each analyte and internal standard.

CompoundParent Ion (m/z)Product Ion (m/z)Collision Energy (V)
Aspirin (ASA)179.0137.0-10
This compound (ASA-d4) 183.0 141.0 -10
Salicylic Acid (SA)136.993.0-15
Salicylic Acid-d4 (SA-d4) 140.9 97.0 -15
Table based on data from multiple sources.[2][5]

Method Validation and Performance

The described methods have been validated according to regulatory guidelines, demonstrating excellent performance for forensic applications.

ParameterAspirin (ASA)Salicylic Acid (SA)
Linearity Range 1 - 500 ng/mL[5]80 - 8,000 ng/mL[5]
Lower Limit of Quantification (LLOQ) 1 ng/mL[5]80 ng/mL[5]
Intra-day Precision (%CV) < 7.7%< 7.1%
Inter-day Precision (%CV) < 7.0%< 7.5%
Intra-day Accuracy (%) 92.5 - 100.7%90.0 - 105.0%
Inter-day Accuracy (%) 92.9 - 99.8%91.3 - 103.8%
Recovery > 90%> 84%
Quantitative data summarized from representative studies.[5][8]

Visualized Workflows

G Experimental Workflow: Protein Precipitation Method cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 250 µL Plasma (on ice) Spike_IS Add 25 µL ASA-d4 and 25 µL SA-d4 Sample->Spike_IS Precipitate Add 700 µL Cold Acetonitrile (0.1% Formic Acid) Spike_IS->Precipitate Vortex Vortex (1 min) Precipitate->Vortex Centrifuge Centrifuge (14,000g, 4°C, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject 10 µL into LC-MS/MS System Transfer->Inject Separate Chromatographic Separation (Reversed-Phase C18) Inject->Separate Detect Mass Spectrometry (ESI-, MRM Mode) Separate->Detect Quantify Quantification using Area Ratios (Analyte/IS) Detect->Quantify

Caption: Workflow for Protein Precipitation Method.

G Experimental Workflow: Liquid-Liquid Extraction Method cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 275 µL Acidified Plasma Stabilize Add 10 µL Potassium Fluoride Sample->Stabilize Spike_IS Add 10 µL Internal Standards Stabilize->Spike_IS Extract Add 2 mL TBME Spike_IS->Extract Mix Vortex & Shake (10 min) Extract->Mix Centrifuge Centrifuge (3,500g, 4°C, 5 min) Mix->Centrifuge Evaporate Evaporate Organic Layer Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: Workflow for Liquid-Liquid Extraction Method.

Conclusion

The use of this compound as an internal standard provides a highly reliable and robust method for the quantification of aspirin in forensic toxicology casework. The described LC-MS/MS protocols offer the sensitivity, specificity, and high-throughput capabilities required in modern forensic laboratories. Proper sample handling, including the immediate inhibition of esterase activity, is paramount to obtaining accurate results. The validation data demonstrates that the method is accurate, precise, and linear over a clinically relevant concentration range, making it suitable for routine use.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Aspirin and Aspirin-d4

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY

Introduction

Aspirin (acetylsalicylic acid) is a widely used nonsteroidal anti-inflammatory drug (NSAID) that requires accurate quantification in biological matrices for pharmacokinetic and pharmacodynamic studies. Aspirin-d4, a deuterated analog, is commonly employed as an internal standard to ensure analytical precision. This document provides a detailed protocol for the liquid-liquid extraction (LLE) of aspirin and this compound from plasma, a crucial sample preparation step for subsequent analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The principle of this method relies on the differential solubility of aspirin and this compound in immiscible aqueous and organic phases.[1] By acidifying the plasma sample, the analytes are protonated, increasing their affinity for an organic solvent. This allows for their efficient extraction from the aqueous biological matrix into the organic phase, leaving behind many endogenous interferences. The instability of aspirin, which can hydrolyze to salicylic acid, necessitates processing samples under acidic conditions and at reduced temperatures to ensure the integrity of the analyte.[2]

Experimental Protocols

Materials and Reagents
  • Aspirin (analytical standard)

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Formic acid, 88%

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Water, deionized

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Microcentrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Autosampler vials

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of aspirin in acetonitrile.

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Store stock solutions at -20°C.

  • Working Standard Solutions:

    • Prepare working standard solutions of aspirin at various concentrations by diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Internal Standard Working Solution (1 µg/mL):

    • Dilute the this compound stock solution with acetonitrile to a final concentration of 1 µg/mL.

  • Acidifying Solution (1% Formic Acid in Water):

    • Add 1 mL of formic acid to 99 mL of deionized water.

Sample Preparation: Liquid-Liquid Extraction Procedure
  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube. For calibration standards and quality control samples, spike the blank plasma with the appropriate working standard solutions.

  • Internal Standard Addition: Add 20 µL of the 1 µg/mL this compound internal standard working solution to each tube.

  • Acidification: Add 50 µL of 1% formic acid in water to each tube to acidify the plasma.

  • Vortexing: Briefly vortex the samples for 10 seconds.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.

  • Vortexing: Vortex the tubes vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean 1.5 mL microcentrifuge tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., a mixture of acetonitrile and water with 0.1% formic acid).

  • Vortexing: Vortex the reconstituted samples for 30 seconds.

  • Transfer: Transfer the final solution to an autosampler vial for analysis.

Data Presentation

The following tables summarize typical quantitative data obtained from liquid-liquid extraction of aspirin.

ParameterValueReference
Extraction Solvent Methyl tert-butyl ether (MTBE)[3]
Extraction Recovery >90% (high and reproducible)[3]
Linear Dynamic Range 15.0 - 3000 ng/mL[3]
Lower Limit of Quantification (LLOQ) 15.0 ng/mL[3]
QC LevelConcentration (ng/mL)Accuracy (%)Precision (%CV)
Low 45.095.4 - 96.72.1 - 7.9
Medium 150095.4 - 96.72.1 - 7.9
High 250095.4 - 96.72.1 - 7.9

Accuracy and precision data are representative values from a validated method and may vary based on specific experimental conditions.[4]

Mandatory Visualization

Experimental Workflow Diagram

LLE_Workflow Start Start: Plasma Sample Aliquot Aliquot 200 µL Plasma Start->Aliquot Spike_IS Add 20 µL this compound (IS) Aliquot->Spike_IS Acidify Add 50 µL 1% Formic Acid Spike_IS->Acidify Vortex1 Vortex (10s) Acidify->Vortex1 Add_Solvent Add 1 mL MTBE Vortex1->Add_Solvent Vortex2 Vortex (2 min) Add_Solvent->Vortex2 Centrifuge Centrifuge (10,000 x g, 10 min, 4°C) Vortex2->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (N2) Transfer->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Vortex3 Vortex (30s) Reconstitute->Vortex3 Analyze LC-MS/MS Analysis Vortex3->Analyze End End Analyze->End

Caption: Liquid-liquid extraction workflow for aspirin and this compound.

References

Application Note: Solid-Phase Extraction of Aspirin-d4 from Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the quantitative analysis of Aspirin-d4 (acetylsalicylic acid-d4) in human plasma. This compound is a commonly used internal standard for the bioanalysis of aspirin. Due to aspirin's inherent instability and rapid hydrolysis to salicylic acid in biological matrices, a rapid and efficient extraction method is crucial.[1] This protocol utilizes a reversed-phase SPE mechanism, which provides high recovery and clean extracts suitable for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is designed for researchers in drug metabolism, pharmacokinetics, and clinical chemistry.

Introduction

Aspirin (acetylsalicylic acid) is a widely used medication for its analgesic, anti-inflammatory, and antipyretic properties. Accurate quantification of aspirin and its metabolites in biological fluids is essential for pharmacokinetic and bioequivalence studies. However, aspirin is highly susceptible to chemical and enzymatic hydrolysis to salicylic acid, necessitating immediate sample stabilization and a rapid, efficient extraction procedure.[1] Solid-phase extraction (SPE) is a preferred technique over liquid-liquid extraction as it is less labor-intensive, requires smaller volumes of organic solvents, and can be automated.[2]

This protocol provides a step-by-step guide for the extraction of this compound from human plasma using a polymeric reversed-phase SPE sorbent. The acidic nature of aspirin necessitates pH control during the extraction process to ensure it is in a neutral, retainable form.[1]

Materials and Reagents
  • SPE Device: 96-well SPE plate or individual SPE cartridges (e.g., Polymeric Reversed-Phase, 30 mg/1 mL)

  • Collection Plates: 96-well, 2 mL square-well collection plates

  • Vacuum Manifold: for 96-well plates or cartridges

  • Plasma Samples: Human plasma collected in tubes containing a stabilizer like potassium fluoride.[3][4][5]

  • This compound Standard: For spiking and calibration

  • Methanol (MeOH): HPLC grade

  • Acetonitrile (ACN): HPLC grade

  • Formic Acid (FA): 88% or higher purity

  • Water: Deionized or HPLC grade

  • Internal Standard (IS): A suitable internal standard if this compound is the analyte of interest (e.g., a structural analog). For this protocol, this compound is treated as the analyte/internal standard for aspirin analysis.

Experimental Protocols

Sample Pre-treatment

Due to the instability of aspirin, it is critical that sample preparation is conducted under acidic conditions to minimize hydrolysis.

  • Thaw plasma samples on ice to prevent degradation.

  • In a microcentrifuge tube, add 200 µL of plasma.

  • Spike with this compound internal standard solution as required.

  • Acidify the plasma sample by adding 20 µL of 2% formic acid in water.

  • Vortex the sample for 10 seconds.

  • To precipitate proteins, add 400 µL of acetonitrile.

  • Vortex vigorously for 30 seconds.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to a clean tube or the well of a 96-well plate for SPE.

Solid-Phase Extraction (SPE) Protocol

This protocol is optimized for a polymeric reversed-phase SPE sorbent.

  • Conditioning:

    • Add 1 mL of methanol to each well/cartridge.

    • Allow the solvent to pass through completely by gravity or apply gentle vacuum. Do not let the sorbent bed dry.

  • Equilibration:

    • Add 1 mL of deionized water to each well/cartridge.

    • Allow the water to pass through completely.

    • Add another 1 mL of 0.1% formic acid in water. Let it pass through but keep the sorbent bed moist.

  • Sample Loading:

    • Load the entire pre-treated supernatant from step 1.9 onto the conditioned and equilibrated SPE plate/cartridge.

    • Apply a gentle vacuum to pull the sample through the sorbent at a slow, consistent flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash 1: Add 1 mL of 5% methanol in water with 0.1% formic acid. Apply vacuum to pull the wash solvent through completely. This step removes polar interferences.

    • Wash 2: Add 1 mL of deionized water to remove any remaining salts. Apply full vacuum to dry the sorbent bed for 5 minutes. This step is critical to remove excess water before elution.

  • Elution:

    • Place a clean 96-well collection plate or collection tube inside the vacuum manifold.

    • Add 500 µL of methanol to each well/cartridge to elute this compound.

    • Allow the elution solvent to soak the sorbent for 1 minute before applying a gentle vacuum to slowly pull the eluent through into the collection plate.

    • Repeat the elution step with a second 500 µL aliquot of methanol for maximum recovery.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[6]

    • Vortex for 10 seconds and transfer to an autosampler vial for analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the SPE method for aspirin, which is directly applicable to this compound.

ParameterResultReference
Recovery >85%[7]
Intra-day Precision (%CV) 0.9% to 5.4%[6]
Inter-day Precision (%CV) 1.5% to 6.9%[6]
Linearity (r²) >0.995[6]
Lower Limit of Quantification (LLOQ) 3 ng/mL[5]

Data presented is a synthesis from multiple sources for acetylsalicylic acid and is expected to be similar for its deuterated analog.

Visualizations

Experimental Workflow Diagram

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma Plasma Sample (200 µL) acidify Acidify (2% Formic Acid) plasma->acidify precipitate Protein Precipitation (ACN) acidify->precipitate centrifuge Centrifuge (10,000 x g) precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition (Methanol) supernatant->condition equilibrate Equilibrate (0.1% FA) condition->equilibrate load Load Sample equilibrate->load wash Wash (5% MeOH, 0.1% FA) load->wash elute Elute (Methanol) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute dry->reconstitute inject LC-MS/MS Analysis reconstitute->inject

Caption: Overall workflow from plasma sample to LC-MS/MS analysis.

Detailed SPE Protocol Diagram

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Aspirin-d4 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects with Aspirin-d4 in liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern when analyzing this compound?

A1: Matrix effects in LC-MS refer to the alteration of the ionization efficiency of a target analyte, in this case, this compound, due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, or tissue homogenates). These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity). For quantitative bioanalysis, matrix effects are a significant concern as they can lead to inaccurate and imprecise results, compromising the reliability of pharmacokinetic and other drug development studies.

Q2: I am using a stable isotope-labeled internal standard (this compound). Shouldn't that compensate for matrix effects?

A2: While this compound is an excellent choice for an internal standard because it is a stable isotope-labeled (SIL) analogue of aspirin and is expected to have nearly identical chemical and physical properties, it does not guarantee complete compensation for matrix effects. Ideally, the analyte and the SIL internal standard co-elute and experience the same degree of ion suppression or enhancement. However, severe matrix effects can still impact the accuracy of quantification if the ionization of both the analyte and the internal standard is significantly and variably suppressed across different samples. Furthermore, chromatographic separation between the analyte and its deuterated internal standard can sometimes occur due to the deuterium isotope effect, leading to differential matrix effects.

Q3: What are the common signs that my this compound signal is being affected by matrix effects?

A3: Several indicators may suggest the presence of matrix effects in your analysis:

  • Poor reproducibility: High variability in the peak areas of this compound across replicate injections of the same sample.

  • Inconsistent internal standard response: Significant variation in the this compound peak area between calibration standards and unknown biological samples.

  • Erratic or non-linear calibration curves: Difficulty in obtaining a linear calibration curve with an acceptable correlation coefficient (r²).

  • Inaccurate quality control (QC) sample results: QC samples falling outside of the acceptable accuracy and precision limits.

  • Peak shape distortion: The chromatographic peak for this compound may appear broadened, split, or tailing in the presence of interfering matrix components.

Q4: What are the primary sources of matrix effects in biological samples for this compound analysis?

A4: The most common sources of matrix effects in biological samples such as plasma or serum are phospholipids from cell membranes. Other endogenous components like salts, fatty acids, and metabolites, as well as exogenous substances like dosing vehicles and anticoagulants, can also contribute to ion suppression or enhancement.

Troubleshooting Guides

Guide 1: Diagnosing and Quantifying Matrix Effects

If you suspect matrix effects are impacting your this compound analysis, the following steps will help you diagnose and quantify the issue.

Experimental Protocol: Post-Column Infusion

This qualitative experiment helps to identify regions of ion suppression or enhancement in your chromatogram.

  • Setup:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration that gives a stable and moderate signal on your mass spectrometer.

    • Use a syringe pump to deliver this solution at a constant, low flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-connector placed between the analytical column and the mass spectrometer's ion source.

  • Procedure:

    • Begin infusing the this compound solution and allow the signal to stabilize.

    • Inject a blank, extracted matrix sample (from the same biological source as your study samples) onto the LC column.

    • Monitor the this compound signal throughout the chromatographic run.

  • Interpretation:

    • A dip in the baseline signal indicates a region of ion suppression .

    • A rise in the baseline signal indicates a region of ion enhancement .

    • This will show you if your analyte's retention time coincides with a region of significant matrix effects.

Experimental Protocol: Quantitative Assessment of Matrix Effect

This experiment quantifies the extent of ion suppression or enhancement.

  • Prepare three sets of samples:

    • Set A (Neat Solution): this compound spiked into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the extract is spiked with this compound at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): this compound is spiked into the blank matrix before the extraction process.

  • Analysis: Analyze all three sets of samples by LC-MS.

  • Calculations:

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100

    • Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Set A) - 1) x 100

      • A value close to 0% indicates a negligible matrix effect.

      • A negative value indicates ion suppression.

      • A positive value indicates ion enhancement.

Guide 2: Mitigating Matrix Effects

Once matrix effects are confirmed, the following strategies can be employed to minimize their impact.

Strategy 1: Optimization of Sample Preparation

The goal is to remove interfering components from the matrix before LC-MS analysis.

Sample Preparation TechniquePrincipleSuitability for this compound
Protein Precipitation (PPT) A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins.Prone to significant matrix effects as phospholipids are soluble in the supernatant.
Liquid-Liquid Extraction (LLE) Separates compounds based on their relative solubilities in two different immiscible liquids.Can be effective in removing phospholipids if an appropriate solvent system is chosen.
Solid-Phase Extraction (SPE) A more selective method where analytes are retained on a solid sorbent while interferences are washed away.Generally provides the cleanest extracts and is highly effective at removing phospholipids.

Strategy 2: Chromatographic Optimization

Modifying the LC method can help separate this compound from co-eluting matrix components.

  • Change the stationary phase: Use a column with a different chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity.

  • Modify the mobile phase: Adjust the organic solvent composition, pH, or additives to improve the separation of this compound from interfering peaks.

  • Use a gradient elution: A well-designed gradient can help to resolve the analyte from early and late-eluting matrix components.

  • Divert the flow: Use a divert valve to direct the early-eluting, unretained matrix components (like salts) to waste instead of the mass spectrometer.

Quantitative Data Summary

The following table presents representative data on the impact of different sample preparation methods on the matrix effect and recovery of this compound from human plasma.

Sample Preparation MethodMatrix Effect (CV%)Recovery (%)
Protein Precipitation (Acetonitrile)15.2%95.4%
Liquid-Liquid Extraction (Ethyl Acetate)8.5%88.1%
Solid-Phase Extraction (C18)3.8%92.5%

Note: Lower CV% for matrix effect indicates less variability and better method performance. Data is illustrative and may vary based on specific experimental conditions. A study observed negligible matrix effect for this compound with a CV% of 6.71% at low QC and 3.81% at high QC concentrations when using a validated liquid-liquid extraction method.[1]

Visualizations

Troubleshooting_Workflow start Problem Observed (e.g., Poor Reproducibility, Inconsistent IS Signal) diagnosis Diagnose Matrix Effect (Post-Column Infusion or Quantitative Assessment) start->diagnosis mitigation Mitigate Matrix Effect diagnosis->mitigation sample_prep Optimize Sample Preparation (SPE, LLE) mitigation->sample_prep Cleaner Extract Needed chromatography Optimize Chromatography (Gradient, Column, Mobile Phase) mitigation->chromatography Co-elution Observed re_evaluate Re-evaluate Matrix Effect sample_prep->re_evaluate chromatography->re_evaluate re_evaluate->mitigation Still Present end Method Optimized re_evaluate->end Resolved

A workflow for troubleshooting matrix effects in LC-MS.

Aspirin_MoA Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Enzyme Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins (Inflammation, Pain) COX_Enzyme->Prostaglandins Inhibited_COX Acetylated COX Enzyme (Inactive) COX_Enzyme->Inhibited_COX Aspirin Aspirin Aspirin->COX_Enzyme Irreversible Acetylation

Mechanism of action of Aspirin via COX enzyme inhibition.

References

Technical Support Center: Aspirin-d4 MS/MS Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for methods involving the detection of Aspirin-d4 (Acetylsalicylic Acid-d4). This guide provides troubleshooting information and frequently asked questions to help researchers, scientists, and drug development professionals optimize their tandem mass spectrometry (MS/MS) parameters for accurate and sensitive quantification.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound in negative ion mode?

A1: For this compound (ASA-d4), the most commonly used Multiple Reaction Monitoring (MRM) transition is the deprotonated molecule [M-H]⁻ as the precursor ion (Q1) and its characteristic fragment ion as the product ion (Q3).[1][2]

  • Precursor Ion (Q1): m/z 183.0

  • Product Ion (Q3): m/z 141.0[1][2][3]

This transition corresponds to the loss of the acetyl group (CH₂CO).

Q2: Why am I seeing a significant peak for Salicylic acid-d4 (SA-d4) when I'm only analyzing this compound?

A2: This is a common phenomenon known as in-source fragmentation.[1] Aspirin and its deuterated analog are susceptible to losing their acetyl group within the ion source of the mass spectrometer, converting this compound into Salicylic acid-d4 (SA-d4) before it even reaches the quadrupole analyzer.[1][2] It is crucial to have good chromatographic separation to distinguish between SA-d4 generated in-source and any SA-d4 that might be present as a metabolite or impurity.[1]

Q3: What are good starting MS/MS parameters for this compound optimization?

A3: The optimal parameters depend on the specific instrument. However, you can use published values as a starting point for your optimization experiments. Detection is typically performed in negative electrospray ionization (ESI) mode.[1][3]

Table 1: Example Starting MS/MS Parameters for this compound and Related Analytes [3]

Analyte Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (V)
This compound 183.0 141.0 -15 -10
Aspirin 179.0 137.0 -15 -10
Salicylic acid-d4 141.0 97.0 -60 -42

| Salicylic acid | 137.0 | 93.0 | -60 | -42 |

Note: These values, particularly Collision Energy, should be empirically optimized on your specific instrument for maximum sensitivity.[4][5]

Q4: How can I prevent the hydrolysis of this compound in my samples before analysis?

A4: Aspirin is highly unstable and prone to hydrolysis, especially under neutral or basic conditions.[6] To minimize degradation:

  • Acidify Samples: Immediately after collection, acidify plasma samples. One method involves adding formic acid.[3]

  • Keep Samples Cold: Process samples in an ice bath to slow down enzymatic and chemical hydrolysis.[1]

  • Storage: Store samples frozen, preferably below -70°C, until analysis.[3]

  • Sample Diluent: Use a diluent containing 40-50% acetonitrile with 0.1% formic acid for sample preparation and store these solutions at -20°C to minimize degradation.[7]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

If you are experiencing poor sensitivity for the this compound signal, follow this troubleshooting workflow.

G cluster_0 Troubleshooting Low Signal start Start: Low this compound Signal infusion 1. Infuse Standard Solution (e.g., 1 µg/mL this compound) start->infusion check_q1 2. Check Precursor Ion (Q1) Is m/z 183.0 visible? infusion->check_q1 q1_no No: Troubleshoot Source - Check spray/voltage - Clean source - Check mobile phase pH check_q1->q1_no q1_yes Yes: Proceed to Q3 Scan check_q1->q1_yes check_q3 3. Perform Product Ion Scan Is fragment m/z 141.0 visible? q1_yes->check_q3 q3_no No: Optimize Collision Energy (CE) - Perform CE ramp - Check collision gas pressure check_q3->q3_no q3_yes Yes: Signal is present. Problem likely with LC or Sample. check_q3->q3_yes success End: Signal Optimized q3_no->success check_lc 4. Check LC-MS Interface - Look for leaks - Check for clogs - Verify sample injection q3_yes->check_lc check_sample 5. Evaluate Sample Stability - Was sample acidified? - Was it kept cold? - Prepare fresh sample check_lc->check_sample check_sample->success

Caption: Troubleshooting workflow for low this compound signal.

Issue 2: Poor Peak Shape or Variable Retention Time

Poor chromatography can significantly impact quantification. Tailing peaks or shifting retention times are common issues.

  • Tailing Peaks: This can be caused by secondary interactions with the column. Ensure the mobile phase is sufficiently acidic (e.g., contains 0.1-0.2% formic acid) to keep the analyte protonated.[3] Contamination at the column inlet can also cause tailing; reversing and flushing the column may help.

  • Variable Retention Time: Inconsistent mobile phase preparation is a common cause. Prepare fresh mobile phase daily and ensure it is thoroughly mixed. A leak in the LC system can also lead to pressure fluctuations and retention time shifts.

Experimental Protocols

Protocol 1: Optimizing Collision Energy (CE) for this compound

This protocol describes how to determine the optimal collision energy to achieve the maximum signal intensity for the m/z 183.0 -> 141.0 transition.

Methodology:

  • Prepare Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent, typically a mixture similar to your initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a stable flow rate (e.g., 5-10 µL/min).

  • Set Up MS:

    • Set the instrument to negative ionization mode.

    • Select the precursor ion (Q1) at m/z 183.0.

    • Set up a product ion scan to monitor a range that includes the expected fragment (e.g., m/z 50-200).

  • Perform Collision Energy Ramp:

    • While infusing the sample, manually or automatically ramp the collision energy (CE) from a low value to a high value (e.g., -5 V to -40 V in steps of 1-2 V).[4]

    • Monitor the intensity of the product ion (m/z 141.0) at each CE step.

  • Determine Optimum CE: Plot the intensity of the product ion against the collision energy. The CE value that produces the highest intensity is the optimum for this transition on your instrument. This process creates a "breakdown curve" for the analyte.[8]

G cluster_1 Collision Energy Optimization Workflow prep 1. Prepare 1 µg/mL This compound Standard infuse 2. Infuse into MS (5-10 µL/min) prep->infuse ms_setup 3. Set MS to Monitor Q1: 183.0 Mode: Negative ESI infuse->ms_setup ce_ramp 4. Ramp Collision Energy (e.g., -5 V to -40 V) ms_setup->ce_ramp monitor 5. Monitor Intensity of Product Ion (m/z 141.0) ce_ramp->monitor plot 6. Plot Intensity vs. CE monitor->plot select 7. Select CE with Maximum Intensity plot->select

Caption: Experimental workflow for optimizing collision energy.

Visualization of this compound Fragmentation

The primary fragmentation pathway for the deprotonated this compound molecule involves the neutral loss of ketene (C₂H₂O), which corresponds to the acetyl group.

G cluster_2 This compound Fragmentation Pathway parent This compound [M-H]⁻ m/z 183.0 fragment Salicylate-d4 Fragment m/z 141.0 parent->fragment Collision-Induced Dissociation (CID) loss Neutral Loss of Ketene (42 Da) parent->loss

Caption: Fragmentation of this compound in the collision cell.

References

Technical Support Center: Analysis of Aspirin-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Aspirin-d4 (acetylsalicylic acid-d4). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during LC-MS/MS analysis, with a specific focus on preventing in-source fragmentation.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a problem for this compound analysis?

A1: In-source fragmentation is the unintended breakdown of an analyte, in this case, this compound, within the ion source of the mass spectrometer before it reaches the mass analyzer. For this compound, the primary fragmentation pathway is the loss of the deuterated acetyl group, resulting in the formation of salicylic acid-d4 (SA-d4). This is problematic because it can lead to an underestimation of the intact this compound, reduced sensitivity, and inaccurate quantification, especially in pharmacokinetic studies where it is crucial to distinguish between SA-d4 formed in the ion source and SA-d4 produced through in-vivo metabolism.[1] It has been noted that over 50% of aspirin can undergo this in-source fragmentation.[1]

Q2: What is the primary mechanism of in-source fragmentation for this compound?

A2: The primary mechanism of in-source fragmentation for this compound in electrospray ionization (ESI) is the loss of the deuterated acetyl group (ketene-d4). For the deprotonated molecule [M-H]⁻, which is commonly analyzed in negative ion mode, the fragmentation is initiated by the transfer of a proton from the methyl group of the acetyl moiety to the carboxylate group. This is followed by the neutral loss of ketene-d4 (C2D2O), resulting in the formation of the salicylate-d4 anion.[2][3]

Q3: How can I detect if in-source fragmentation of this compound is occurring?

A3: You can identify in-source fragmentation by observing a significant peak for salicylic acid-d4 (SA-d4) at the same retention time as this compound in your chromatogram. Since SA-d4 is also a potential metabolite, complete chromatographic separation of this compound and SA-d4 is essential to differentiate between the in-source fragment and the metabolite.[1][4] If you see a peak for SA-d4 that co-elutes with your this compound peak, it is indicative of in-source fragmentation.

Troubleshooting Guide: Preventing In-Source Fragmentation of this compound

This guide provides systematic steps to minimize or prevent the in-source fragmentation of this compound during LC-MS/MS analysis. The key is to use "softer" ionization conditions.

Issue: High Abundance of Salicylic Acid-d4 Fragment Co-eluting with this compound

Primary Cause: Excessive energy in the ion source is causing the this compound to lose its deuterated acetyl group. This is mainly influenced by the cone voltage (also known as declustering potential or fragmentor voltage) and the ion source temperature.[5]

Solutions:

1. Optimize Cone Voltage / Declustering Potential / Fragmentor Voltage:

This is often the most critical parameter to adjust.[5] A higher voltage increases the energy of ions entering the mass spectrometer, leading to more fragmentation.

  • Recommendation: Systematically reduce the cone voltage. Start with a higher voltage and gradually decrease it while monitoring the signal intensity of both this compound and the in-source fragment, salicylic acid-d4. The optimal voltage will maximize the this compound signal while minimizing the SA-d4 signal.

  • Typical Range: While the optimal value is instrument-dependent, a general starting point for labile molecules is in the lower range of the instrument's capability. For example, some methods for similar compounds have found optimal cone voltages to be around 20-30 V.[6]

Quantitative Impact of Cone Voltage on Fragmentation (Illustrative)

Cone Voltage (V)This compound Relative Abundance (%)Salicylic Acid-d4 Relative Abundance (%)
803070
605545
408515
20982

Note: This table is for illustrative purposes to demonstrate the general trend. Optimal values must be determined empirically on your specific instrument.

2. Adjust Ion Source Temperature:

Higher source temperatures can provide excess thermal energy, leading to the breakdown of thermally labile molecules like this compound.

  • Recommendation: Lower the source temperature in increments (e.g., 25-50 °C) and observe the effect on the this compound to SA-d4 ratio. Be mindful that excessively low temperatures can lead to incomplete desolvation and a loss of signal.

  • Typical Range: Source temperatures are typically in the range of 300-500 °C. For labile compounds, it is advisable to start at the lower end of this range and optimize.

Quantitative Impact of Source Temperature on Fragmentation (Illustrative)

Source Temperature (°C)This compound Relative Abundance (%)Salicylic Acid-d4 Relative Abundance (%)
5006040
4507525
4009010
350973

Note: This table is for illustrative purposes. The optimal temperature is dependent on the instrument, gas flows, and mobile phase composition.

3. Optimize Chromatographic Separation:

While not a direct method to prevent fragmentation, robust chromatographic separation is crucial for accurate quantification when some level of fragmentation is unavoidable.

  • Recommendation: Develop an LC method that provides baseline separation between this compound and salicylic acid-d4. This allows for the integration of the metabolite peak (if present) without interference from the in-source fragment.[1][4] An isocratic mobile phase can sometimes provide the necessary separation and high throughput.[1]

Experimental Protocols

Sample Preparation

This protocol is a general guideline for the extraction of this compound from plasma.

  • To 250 µL of human plasma in an ice bath, add 25 µL of this compound internal standard solution (concentration will depend on the expected analyte levels).

  • Add 700 µL of cold 0.1% formic acid in acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to an analytical vial for LC-MS/MS analysis.[1]

LC-MS/MS Method Parameters for Minimized In-Source Fragmentation

The following are starting parameters that should be optimized for your specific instrument. This method uses negative ion mode electrospray ionization.

Liquid Chromatography Parameters:

ParameterValue
Column C18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic or a shallow gradient optimized for separation
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL

Mass Spectrometry Parameters (Triple Quadrupole):

ParameterValue
Ionization Mode ESI Negative
Capillary Voltage -3500 to -4500 V
Source Temperature 350 - 400 °C
Nebulizer Gas Instrument Dependent (Optimize for stable spray)
Heater Gas Instrument Dependent
Cone Voltage/DP Start at a low value (e.g., -15 to -30 V) and optimize [4]
MRM Transitions This compound: m/z 183.0 -> 141.0Salicylic Acid-d4: m/z 141.0 -> 97.0[1]
Collision Energy Optimize for each transition (e.g., -10 to -15 V for this compound)[4]

Visualizations

fragmentation_mechanism cluster_aspirin This compound [M-H]⁻ (m/z 183) cluster_transition Intramolecular Proton Transfer cluster_products Fragmentation Products aspirin This compound anion transition_state Transition State aspirin->transition_state Energy from ion source salicylate Salicylate-d4 anion (m/z 141) transition_state->salicylate Fragmentation ketene Neutral Loss: Ketene-d4 (m/z 44) transition_state->ketene

Caption: In-source fragmentation mechanism of this compound.

troubleshooting_workflow start High SA-d4 fragment at this compound RT? reduce_cv Reduce Cone Voltage (e.g., in 10V increments) start->reduce_cv Yes end Analysis Optimized start->end No check1 Fragmentation Reduced? reduce_cv->check1 reduce_temp Lower Source Temperature (e.g., in 25°C increments) check1->reduce_temp No check1->end Yes check2 Fragmentation Reduced? reduce_temp->check2 optimize_chrom Optimize Chromatographic Separation check2->optimize_chrom No check2->end Yes end_no Further Method Development Needed optimize_chrom->end_no

Caption: Troubleshooting workflow for in-source fragmentation.

References

Addressing cross-contribution from Aspirin-d4 to analyte signal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the bioanalysis of aspirin, with a specific focus on mitigating cross-contribution from the Aspirin-d4 internal standard to the analyte signal.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

This compound is a stable isotope-labeled version of aspirin where four hydrogen atoms on the acetylsalicylic acid molecule have been replaced with deuterium atoms. It is commonly used as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1][2] The key advantage of using a deuterated internal standard is its ability to compensate for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the analytical method.[1][3]

Q2: What is "cross-contribution" or "crosstalk," and why is it a concern with this compound?

Cross-contribution, or crosstalk, refers to the interference of the internal standard's signal with the analyte's signal, or vice versa, in the mass spectrometer.[3][4] With this compound, this can lead to an artificially inflated analyte signal, resulting in inaccurate quantification. This phenomenon can arise from several sources, including the presence of unlabeled aspirin as an impurity in the this compound standard, in-source fragmentation of aspirin metabolites that revert to the mass of aspirin, or deuterium-hydrogen exchange.[4][5][6]

Q3: Can the position of the deuterium label on this compound affect its stability?

Yes, the position of the deuterium label is critical for the stability of the internal standard.[2][6] Labels on or adjacent to functional groups, such as the carboxylic acid or the ester group in aspirin, can be more susceptible to exchange with hydrogen atoms from the solvent or matrix under certain pH or temperature conditions.[2][5] It is crucial to use an internal standard where the deuterium labels are placed on stable, non-exchangeable positions of the molecule.[2][6]

Troubleshooting Guides

Issue 1: Unexpectedly High Analyte Signal in Blank Samples Spiked with this compound

This issue often points to the presence of unlabeled aspirin as an impurity in the internal standard solution.

Troubleshooting Steps:

  • Verify the Purity of the this compound Standard:

    • Experiment: Prepare a solution containing only the this compound internal standard at the working concentration.

    • Analysis: Analyze this solution using the LC-MS/MS method and monitor the mass transition for unlabeled aspirin.

    • Expected Outcome: A significant signal in the analyte channel indicates impurity in the this compound standard.[4]

  • Mitigation Strategies:

    • Source a Higher Purity Standard: Contact the supplier to obtain a new batch of this compound with a higher isotopic purity.

    • Adjust Concentration Ratio: If a higher purity standard is unavailable, increasing the concentration of the analyte relative to the internal standard can sometimes reduce the relative contribution of the impurity.[4] However, this is a temporary workaround and not a permanent solution.

Issue 2: Analyte Signal Increases Over Time in Processed Samples

An increasing analyte signal upon storage or during the analytical run can be indicative of the back-conversion of an aspirin metabolite to the parent drug. Aspirin glucuronide is a known metabolite that can be unstable and revert to aspirin.[7][8]

Troubleshooting Steps:

  • Investigate In-Source Fragmentation of Metabolites:

    • Experiment: Inject a pure standard of the suspected interfering metabolite (e.g., aspirin acyl-glucuronide) and monitor the mass transition of aspirin.

    • Analysis: Observe if a peak appears at the retention time of aspirin.

    • Expected Outcome: The presence of a signal for aspirin confirms that the metabolite is fragmenting back to the parent drug in the mass spectrometer source.[7]

  • Mitigation Strategies:

    • Optimize LC Method: Improve the chromatographic separation between aspirin and its potentially unstable metabolites. A longer gradient or a different column chemistry might be necessary to achieve baseline separation.[9]

    • Modify MS Source Conditions: Reduce the in-source collision-induced dissociation by lowering the cone voltage (or fragmentor voltage) and source temperature.[7][10][11] This can minimize the fragmentation of labile metabolites.

Issue 3: Poor Reproducibility and Inaccurate Quantification

This can be a result of deuterium-hydrogen exchange or different matrix effects experienced by the analyte and the internal standard.

Troubleshooting Steps:

  • Assess Deuterium-Hydrogen Exchange:

    • Experiment: Incubate the this compound standard in the biological matrix at different pH values (e.g., 4, 7, and 9) and temperatures (e.g., room temperature and 37°C) for varying durations.

    • Analysis: Monitor the signal intensities of both this compound and unlabeled aspirin.

    • Expected Outcome: A decrease in the this compound signal with a corresponding increase in the unlabeled aspirin signal over time indicates deuterium exchange.[4][5]

  • Evaluate Chromatographic Co-elution and Matrix Effects:

    • Experiment: Prepare samples in different lots of the biological matrix and assess the peak shape and retention time of both aspirin and this compound.

    • Analysis: The deuterium isotope effect can sometimes cause a slight shift in retention time between the deuterated and non-deuterated compounds.

    • Expected Outcome: If the analyte and internal standard do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement from the matrix, leading to poor reproducibility.

  • Mitigation Strategies:

    • Optimize Mobile Phase Composition: Adjusting the mobile phase pH and organic solvent composition can help minimize deuterium exchange and improve chromatographic peak shape.[12][13]

    • Consider a Different Internal Standard: If deuterium exchange is significant and cannot be mitigated, using a ¹³C or ¹⁵N labeled internal standard is a more stable alternative.[4]

Experimental Protocols

Protocol 1: Evaluation of this compound Purity

  • Materials: this compound internal standard, LC-MS grade solvents (e.g., acetonitrile, methanol, water), formic acid.

  • Procedure:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Dilute the stock solution to the working concentration used in the bioanalytical method.

    • Inject the working solution into the LC-MS/MS system.

    • Acquire data by monitoring the multiple reaction monitoring (MRM) transitions for both unlabeled aspirin and this compound.

  • Data Analysis: Integrate the peak area for any signal observed in the aspirin MRM channel. The ratio of this peak area to the this compound peak area provides an estimate of the isotopic impurity.

Protocol 2: Investigation of In-Source Fragmentation of Aspirin Acyl-Glucuronide

  • Materials: Aspirin acyl-glucuronide standard, LC-MS grade solvents, formic acid.

  • Procedure:

    • Prepare a solution of the aspirin acyl-glucuronide standard.

    • Inject the solution into the LC-MS/MS system.

    • Set the mass spectrometer to monitor the MRM transition of aspirin.

    • Vary the cone voltage/fragmentor voltage from a low value to a high value in successive injections.

  • Data Analysis: Plot the peak area of the in-source formed aspirin against the cone voltage/fragmentor voltage to determine the energy at which fragmentation becomes significant.

Quantitative Data Summary

IssueParameter InvestigatedTypical ObservationMitigation StrategyExpected Improvement
Impurity in IS Peak area of unlabeled aspirin in IS-only injectionSignal > 0.1% of IS signalUse higher purity ISReduction of analyte signal in blanks to < 0.05% of IS signal
Metabolite Back-Conversion Aspirin peak in metabolite injectionSignificant aspirin peak at metabolite retention timeLower cone voltage by 20-30%>90% reduction in in-source fragmentation
Deuterium Exchange Increase in unlabeled aspirin signal after incubation>1% conversionOptimize mobile phase pH<0.5% conversion after 24 hours

Visualizations

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Collection Sample Collection Protein Precipitation Protein Precipitation Sample Collection->Protein Precipitation Supernatant Transfer Supernatant Transfer Protein Precipitation->Supernatant Transfer LC-MS/MS Injection LC-MS/MS Injection Supernatant Transfer->LC-MS/MS Injection LC Separation LC Separation LC-MS/MS Injection->LC Separation Ionization (ESI) Ionization (ESI) LC Separation->Ionization (ESI) Mass Analysis (MS1) Mass Analysis (MS1) Ionization (ESI)->Mass Analysis (MS1) Fragmentation (CID) Fragmentation (CID) Mass Analysis (MS1)->Fragmentation (CID) Mass Analysis (MS2) Mass Analysis (MS2) Fragmentation (CID)->Mass Analysis (MS2)

Figure 1: General workflow for bioanalysis of aspirin using LC-MS/MS.

Start Start High Analyte Signal in Blanks? High Analyte Signal in Blanks? Start->High Analyte Signal in Blanks? Check IS Purity Check IS Purity High Analyte Signal in Blanks?->Check IS Purity Yes Signal Increases Over Time? Signal Increases Over Time? High Analyte Signal in Blanks?->Signal Increases Over Time? No Check IS Purity->Signal Increases Over Time? Investigate Metabolite Stability Investigate Metabolite Stability Signal Increases Over Time?->Investigate Metabolite Stability Yes Poor Reproducibility? Poor Reproducibility? Signal Increases Over Time?->Poor Reproducibility? No Investigate Metabolite Stability->Poor Reproducibility? Assess D-H Exchange & Matrix Effects Assess D-H Exchange & Matrix Effects Poor Reproducibility?->Assess D-H Exchange & Matrix Effects Yes End End Poor Reproducibility?->End No Assess D-H Exchange & Matrix Effects->End

Figure 2: Troubleshooting flowchart for this compound cross-contribution.

This compound This compound Salicylic Acid Salicylic Acid This compound->Salicylic Acid Metabolism Unlabeled Aspirin Unlabeled Aspirin Aspirin Acyl-glucuronide Aspirin Acyl-glucuronide Unlabeled Aspirin->Aspirin Acyl-glucuronide Metabolism Unlabeled Aspirin->Salicylic Acid Metabolism Aspirin Acyl-glucuronide->Unlabeled Aspirin In-source decay Salicyluric Acid Salicyluric Acid Salicylic Acid->Salicyluric Acid Metabolism

Figure 3: Simplified metabolic pathway of aspirin and potential interference.

References

Technical Support Center: Chromatographic Resolution of Aspirin and Aspirin-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize the chromatographic resolution between aspirin and its deuterated internal standard, aspirin-d4.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a slight separation between aspirin and this compound in my chromatogram?

A1: The separation between an analyte and its deuterated internal standard is a known phenomenon in chromatography, often referred to as the "isotope effect".[1] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity and interaction with the stationary phase.[1] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1]

Q2: Is complete co-elution of aspirin and this compound necessary for accurate quantification?

A2: While ideal, complete co-elution is not always achievable or necessary for accurate quantification, especially when using tandem mass spectrometry (MS/MS). The primary purpose of a deuterated internal standard is to compensate for variability in sample preparation, matrix effects, and instrument response.[2] As long as the peak shapes are consistent and the integration is accurate for both compounds, reliable quantification can be achieved even with partial separation. However, significant separation can sometimes lead to differential matrix effects, which may impact accuracy.

Q3: What are the ideal purity requirements for an this compound internal standard?

A3: For reliable and accurate quantification, the this compound internal standard should have high chemical and isotopic purity. Generally accepted requirements are a chemical purity of >99% and an isotopic enrichment of ≥98%.[2] High purity ensures that the internal standard behaves predictably and does not introduce interferences. The presence of unlabeled aspirin as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration.[2]

Q4: Can the position of the deuterium label on the aspirin molecule affect the separation?

A4: Yes, the position of the deuterium labels can influence the degree of the isotope effect and, consequently, the chromatographic separation. While specific studies on this compound labeling positions and their detailed impact on resolution are not abundant in the provided search results, it is a known principle that labeling at sites involved in interactions with the stationary phase can have a more pronounced effect. It is also crucial to ensure that the deuterium labels are on stable, non-exchangeable positions to prevent H/D exchange with the solvent.[1]

Troubleshooting Guide: Improving Resolution Between Aspirin and this compound

This guide provides a systematic approach to troubleshooting and improving the chromatographic resolution between aspirin and this compound.

Problem: Partial or Complete Separation of Aspirin and this compound Peaks

Systematic Troubleshooting Workflow

Troubleshooting_Workflow start Start: Poor Resolution of Aspirin and this compound a Step 1: Mobile Phase Optimization start->a b Adjust Organic Modifier Ratio (e.g., Acetonitrile/Methanol) a->b Fine-tune selectivity c Modify Aqueous Phase pH (e.g., with Formic Acid) a->c Affects ionization and retention d Step 2: Gradient Modification b->d c->d e Implement a Shallower Gradient d->e Increase separation window f Step 3: Column Chemistry and Temperature e->f g Try a Different Stationary Phase (e.g., different C18 chemistry, Phenyl-Hexyl) f->g Change selectivity h Adjust Column Temperature f->h Affects retention and viscosity i Step 4: Flow Rate Adjustment g->i h->i j Decrease Flow Rate i->j Increases interaction time k End: Optimized Resolution j->k

References

Best practices for storing and handling Aspirin-d4 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and storing Aspirin-d4 solutions. It is designed for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound should be stored at -20°C for long-term stability, where it can remain stable for at least four years.[1]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve the solid this compound in an appropriate organic solvent purged with an inert gas. Recommended solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. It is crucial to select a solvent that is compatible with your experimental design.

Q3: What are the recommended storage conditions and stability for this compound stock solutions?

A3: Once prepared, this compound stock solutions should be aliquoted into separate vials to avoid repeated freeze-thaw cycles. The recommended storage temperatures and corresponding stability are summarized in the table below.

Q4: In which solvents is this compound most stable?

A4: Studies on aspirin have shown that it is most stable in acetonitrile and 1,4-dioxane. In these solvents, over 80% of the initial concentration remains after 12 hours at room temperature. Methanol and ethanol are considered unstable media for storing aspirin solutions.[2][3] Aqueous solutions of aspirin should be used within 30 minutes of preparation and kept on ice to minimize hydrolysis.

Q5: What are the primary degradation products of this compound?

A5: The primary degradation pathway for this compound is hydrolysis, which results in the formation of salicylic acid-d4 and acetic acid.[2][3] This process is accelerated by moisture and alkaline conditions.

Data Presentation: Storage and Stability of this compound Solutions

ParameterConditionRecommendation/Data
Solid Form Storage Temperature-20°C
Stability≥ 4 years[1]
Stock Solution Storage Temperature-80°C
StabilityUp to 6 months
Temperature-20°C
StabilityUp to 1 month
Solvent Stability Most Stable SolventsAcetonitrile, 1,4-dioxane (>80% remaining after 12h at RT)[2][3]
Unstable SolventsMethanol, Ethanol (<40% remaining after 12h at RT)[3]
Aqueous SolutionsUse within 30 minutes (keep on ice)

Troubleshooting Guide

Issue 1: Loss of Deuterium Signal (H/D Exchange)

  • Symptom: A decrease in the mass-to-charge ratio (m/z) of the this compound peak in the mass spectrometer, indicating the replacement of deuterium atoms with hydrogen.

  • Cause: Deuterium atoms on the aromatic ring of this compound are generally stable. However, exposure to acidic or basic conditions, or high temperatures in the mass spectrometer's ion source, can potentially facilitate hydrogen/deuterium (H/D) exchange.

  • Troubleshooting Steps:

    • pH Control: Ensure that the pH of your samples and mobile phases is neutral. Avoid storing this compound solutions in acidic or basic media.

    • Optimize MS Source Conditions: Reduce the ion source temperature to the minimum required for efficient ionization to prevent in-source H/D exchange.

    • Solvent Selection: Use aprotic solvents like acetonitrile for storage and sample preparation whenever possible.

Issue 2: Chromatographic Shift Between Aspirin and this compound

  • Symptom: The retention times of aspirin and this compound are not identical, leading to poor integration and inaccurate quantification.

  • Cause: While chemically similar, the deuterium labeling can sometimes lead to slight differences in chromatographic behavior, an effect known as the "isotope effect."

  • Troubleshooting Steps:

    • Optimize Chromatography: Adjust the mobile phase composition or the gradient profile to achieve better co-elution of the analyte and the internal standard.

    • Modify Gradient: A shallower gradient can help to minimize the separation between the two compounds.

Issue 3: Isotopic Interference

  • Symptom: Inaccurate quantification, particularly at low analyte concentrations, due to the natural isotopic abundance of the unlabeled aspirin interfering with the this compound signal.

  • Cause: The M+4 isotope peak of unlabeled aspirin can have the same m/z as the this compound, leading to a falsely high internal standard signal.

  • Troubleshooting Steps:

    • Assess Contribution: Analyze a high-concentration standard of unlabeled aspirin and monitor the m/z channel of this compound to quantify the percentage of signal bleed-through.

    • Use a Higher Mass Standard: If significant interference is observed, consider using an internal standard with a higher degree of deuteration if available.

Experimental Protocols

Protocol: Preparation of this compound Internal Standard for LC-MS/MS Quantification of Aspirin in Human Plasma

This protocol is adapted from a validated method for the simultaneous detection of acetylsalicylic acid and salicylic acid in human plasma.[4]

1. Materials:

  • This compound (solid)

  • Acetonitrile (LC-MS grade) containing 0.2% acetic acid

  • Human plasma (blank)

2. Preparation of Stock Solutions:

  • Primary Stock Solution (50 µg/mL):

    • Accurately weigh an appropriate amount of solid this compound.

    • Dissolve it in acetonitrile containing 0.2% acetic acid to achieve a final concentration of 50 µg/mL.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the primary stock solution at -20°C ± 5°C.[4]

3. Preparation of Working Solutions:

  • Working Internal Standard Solution:

    • Dilute the primary stock solution with acetonitrile containing 0.2% acetic acid to the desired final concentration for spiking into plasma samples. The final concentration will depend on the expected analyte concentration range in the study samples.

4. Sample Preparation (Protein Precipitation):

  • Place all samples and reagents in an ice bath to prevent the hydrolysis of aspirin by plasma esterases.[5]

  • To 250 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound working solution.[5]

  • Add 700 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.[5]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[5]

  • Carefully transfer the supernatant to an analytical vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Inject an appropriate volume (e.g., 10 µL) of the prepared sample into the LC-MS/MS system.[5]

  • The specific LC and MS conditions (e.g., column, mobile phases, gradient, and mass transitions) should be optimized for the specific instrumentation being used.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis solid Weigh Solid This compound stock Prepare Stock Solution (e.g., 50 µg/mL in ACN + 0.2% Acetic Acid) solid->stock working Prepare Working IS Solution stock->working spike Spike with 25 µL This compound IS working->spike plasma 250 µL Human Plasma plasma->spike precipitate Add 700 µL Cold ACN + 0.1% Formic Acid spike->precipitate vortex Vortex 1 min precipitate->vortex centrifuge Centrifuge 14,000 x g, 10 min, 4°C vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject 10 µL into LC-MS/MS supernatant->inject quantify Quantify Aspirin inject->quantify

Caption: Experimental workflow for preparing this compound internal standard and processing plasma samples for LC-MS/MS analysis.

Troubleshooting_Tree start Inaccurate Quantification with this compound IS check_rt Check Retention Times (RT) of Aspirin and this compound start->check_rt rt_coelute Do they co-elute? check_rt->rt_coelute adjust_chrom Adjust Chromatography (e.g., gradient, mobile phase) rt_coelute->adjust_chrom No check_ms Examine Mass Spectra rt_coelute->check_ms Yes adjust_chrom->check_rt check_isotope Check for Isotopic Interference (M+4 of Aspirin) check_ms->check_isotope assess_bleed Assess Signal Bleed-through check_isotope->assess_bleed Yes check_hd Check for H/D Exchange check_isotope->check_hd No final_check Re-evaluate Quantification assess_bleed->final_check hd_present Is m/z of IS decreasing? check_hd->hd_present optimize_ms Optimize MS Source Conditions (e.g., lower temperature) Control Sample pH hd_present->optimize_ms Yes hd_present->final_check No optimize_ms->final_check

Caption: Troubleshooting decision tree for issues encountered when using this compound as an internal standard in quantitative analysis.

References

Technical Support Center: Aspirin-d4 Stability and Ionization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and ionization of Aspirin-d4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it primarily used?

This compound is a deuterated form of acetylsalicylic acid. It is commonly used as an internal standard for the quantification of aspirin in analytical methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1]

Q2: How does pH affect the stability of aspirin?

The stability of aspirin is highly dependent on pH. It is most stable in acidic environments with a pH of 2-3.[2] As the pH increases, particularly in neutral to alkaline conditions, the rate of hydrolysis increases significantly.[3][4][5] In aqueous solutions at a pH of 5-7, aspirin can almost completely hydrolyze within a week at 25°C.[2]

Q3: What are the degradation products of this compound hydrolysis?

The hydrolysis of this compound, similar to aspirin, yields salicylic acid-d4 and acetic acid.[6] This degradation is a key consideration in the preparation and storage of solutions.

Q4: What is the pKa of aspirin and why is it important?

The pKa of aspirin is approximately 3.5.[2][7] The pKa is the pH at which the ionized (acetylsalicylate) and non-ionized (acetylsalicylic acid) forms of the molecule are present in equal concentrations. This is crucial because the ionization state affects its solubility, absorption, and stability.

Q5: How does the ionization state of this compound change with pH?

Below its pKa of ~3.5, this compound will be predominantly in its non-ionized (protonated) form. Above this pH, it will increasingly exist in its ionized (deprotonated) form.[8] This is important for understanding its behavior in different environments, such as the gastrointestinal tract, where aspirin is more stable in the acidic stomach environment and more prone to hydrolysis in the more basic conditions of the small intestine.[3]

Q6: Why am I seeing an increasing amount of salicylic acid in my aspirin stock solution?

The presence and increase of salicylic acid in an aspirin solution is an indicator of hydrolysis.[9] This process is accelerated by moisture and non-ideal pH conditions.[9] To minimize degradation, stock solutions should be prepared in a suitable solvent and stored under appropriate conditions.

Troubleshooting Guides

Issue 1: Inconsistent quantitative results when using this compound as an internal standard.

  • Possible Cause: Degradation of the this compound internal standard stock solution due to improper pH or storage.

  • Troubleshooting Steps:

    • Verify Solvent and pH: Ensure that the solvent used for the stock solution is appropriate and ideally buffered to an acidic pH (around 2-3) to maximize stability.[2]

    • Storage Conditions: Store the stock solution at a low temperature (e.g., refrigerated or frozen) and protect it from moisture to slow down hydrolysis.

    • Fresh Preparation: Prepare fresh this compound stock solutions more frequently to ensure accuracy.

    • Analyze Standard: Analyze the this compound stock solution independently to check for the presence of its degradation product, salicylic acid-d4.

Issue 2: Rapid degradation of this compound in a buffered solution.

  • Possible Cause: The buffer system itself may be catalyzing the hydrolysis. Phosphate buffers have been shown to catalyze aspirin hydrolysis.[10]

  • Troubleshooting Steps:

    • Buffer Selection: If possible, consider using an alternative buffer system that does not accelerate hydrolysis.

    • Temperature Control: Perform experiments at the lowest feasible temperature to reduce the rate of degradation. A temperature increase from 22.5°C to 37°C can increase the hydrolysis rate more than fivefold.[10]

    • Kinetic Analysis: If the buffer cannot be changed, characterize the degradation kinetics in that specific buffer to apply appropriate corrections to your experimental data. The hydrolysis of aspirin generally follows pseudo-first-order kinetics at a constant pH.[9][11]

Quantitative Data Summary

The following table summarizes the stability of aspirin at different pH values. While this data is for non-deuterated aspirin, a similar trend is expected for this compound.

pHStability/Hydrolysis Rate
< 2Decreased stability.[2]
2-3Most stable region.[2]
4-8Less stable, with an increasing rate of hydrolysis as pH rises.[2]
> 8Least stable, with rapid hydrolysis.[2]
7.4In a 0.1 M phosphate buffer, the half-life of aspirin was found to be approximately 537 hours.[12][13]
10.4In a boric acid buffer, the half-life of aspirin was found to be approximately 257 hours.[12]

Experimental Protocols

Protocol 1: Determination of pH-Dependent Stability of this compound

This protocol outlines a method to study the hydrolysis of this compound at different pH values using UV-Vis spectrophotometry to measure the formation of salicylic acid-d4.

  • Buffer Preparation: Prepare a series of buffer solutions across a range of pH values (e.g., pH 2, 4, 6, 8, 10).[4][11]

  • Stock Solution: Prepare a concentrated stock solution of this compound in a non-aqueous solvent like ethanol or acetonitrile.[11][14]

  • Reaction Initiation:

    • For each pH to be tested, transfer a precise volume of the buffer into a reaction vessel (e.g., a cuvette or vial).

    • Bring the buffer to the desired reaction temperature (e.g., 37°C or 60°C).[3][11]

    • Initiate the hydrolysis by adding a small, precise volume of the this compound stock solution to the temperature-equilibrated buffer. Mix thoroughly.

  • Spectrophotometric Analysis:

    • At regular time intervals, measure the absorbance of the solution at the wavelength corresponding to the maximum absorbance of salicylic acid (around 296-298 nm).[9][11]

    • Continue taking readings until the reaction appears to be complete (i.e., the absorbance reading stabilizes).

  • Data Analysis:

    • The hydrolysis of aspirin follows pseudo-first-order kinetics.[11] Plot the natural logarithm of the change in absorbance over time. The slope of this plot will be the negative of the observed rate constant (k_obs) for the hydrolysis at that specific pH.

    • Compare the k_obs values across the different pH buffers to determine the pH-rate profile.

Protocol 2: Analysis of this compound and Salicylic Acid-d4 by HPLC

This protocol provides a general high-performance liquid chromatography (HPLC) method for the simultaneous determination of this compound and its degradation product.

  • Chromatographic System:

    • Column: A C18 reversed-phase column is commonly used.[14][15]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.15% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile and/or methanol).[14][16] The pH of the mobile phase is typically acidic (e.g., 2.5-3.0) to ensure good peak shape for both compounds.[14][15]

    • Flow Rate: Typically 1.0 - 1.5 mL/min.[15][16]

    • Detection: UV detection at a wavelength such as 270 nm or 275 nm.[15][16]

  • Standard Preparation:

    • Prepare individual stock solutions of this compound and salicylic acid-d4 in a suitable diluent (e.g., a mixture of water, acetonitrile, and methanol).[14]

    • Create a series of calibration standards containing known concentrations of both analytes.

  • Sample Preparation:

    • Dilute the experimental samples with the mobile phase or a suitable diluent to fall within the calibration range.

    • Filter the samples through a 0.45 µm filter before injection.

  • Analysis:

    • Inject the standards and samples into the HPLC system.

    • Identify and quantify this compound and salicylic acid-d4 by comparing their retention times and peak areas to those of the calibration standards.

Visualizations

Aspirin_Ionization_Stability cluster_pH pH Scale cluster_Aspirin_State This compound State cluster_Stability Stability pH < 3.5 pH < 3.5 Non-Ionized (Protonated) Non-Ionized (Protonated) pH < 3.5->Non-Ionized (Protonated) pH > 3.5 pH > 3.5 Ionized (Deprotonated) Ionized (Deprotonated) pH > 3.5->Ionized (Deprotonated) High Stability High Stability Non-Ionized (Protonated)->High Stability Low Stability (Hydrolysis) Low Stability (Hydrolysis) Ionized (Deprotonated)->Low Stability (Hydrolysis)

Caption: Relationship between pH, ionization state, and stability of this compound.

Hydrolysis_Workflow start Prepare this compound Stock Solution prepare_buffers Prepare Buffers at Various pH Values start->prepare_buffers initiate_reaction Initiate Hydrolysis at Controlled Temperature prepare_buffers->initiate_reaction measure_absorbance Measure Absorbance of Salicylic Acid-d4 Over Time initiate_reaction->measure_absorbance calculate_rate Calculate Pseudo-First-Order Rate Constant (k_obs) measure_absorbance->calculate_rate end Determine pH-Rate Profile calculate_rate->end

Caption: Experimental workflow for determining the pH-dependent hydrolysis rate of this compound.

References

Technical Support Center: Optimizing Aspirin-d4 Internal Standard Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Aspirin-d4 as an internal standard (IS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the quantitative analysis of aspirin using LC-MS/MS and other mass spectrometry techniques.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it the preferred internal standard for aspirin quantification?

This compound is a stable isotope-labeled (SIL) version of acetylsalicylic acid where four hydrogen atoms on the benzene ring have been replaced with deuterium.[1][2] It is considered the "gold standard" for internal standards in bioanalysis for several reasons[3][4]:

  • Physicochemical Similarity: It has nearly identical chemical and physical properties to aspirin, meaning it behaves similarly during sample extraction, chromatography, and ionization.[4]

  • Co-elution: It typically co-elutes with aspirin, allowing it to experience and correct for the same matrix effects (ion suppression or enhancement).[4]

  • Accuracy: By normalizing the analyte's response to the IS response, it compensates for variability in sample preparation, injection volume, and instrument fluctuations, leading to significantly improved precision and accuracy.[3][5]

Q2: What is the ideal concentration for my this compound working solution?

There is no single "ideal" concentration, as the optimal level depends on the specific assay, instrument sensitivity, and the expected concentration range of aspirin in the samples. However, a general guideline is to use an IS concentration that produces a signal response that is:

  • Sufficiently high to be measured with good precision.

  • Within the linear range of the detector.

  • Approximately 1/3 to 1/2 of the signal response of the analyte at the upper limit of quantification (ULOQ).[6]

This ensures that the IS provides a stable signal across the entire calibration curve without causing detector saturation or significant isotopic crosstalk.[6]

Q3: How should I prepare and store this compound stock and working solutions?

  • Stock Solution: Prepare a stock solution (e.g., 1 mg/mL) in an organic solvent like ethanol, methanol, or dimethylformamide (DMF), where this compound is readily soluble.[1]

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.[1][7] Manufacturer datasheets suggest stability for at least 4 years when stored at -20°C.[1] Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate solvent (often the mobile phase or reconstitution solvent).

  • Stability Considerations: Aspirin is susceptible to hydrolysis, especially in aqueous or biological media.[8] While the deuterium labeling on the aromatic ring of this compound is stable and not prone to exchange, the acetyl group can still hydrolyze.[9][10] Therefore, handle this compound solutions with the same care as aspirin, avoiding prolonged exposure to highly acidic or basic conditions and elevated temperatures.[8][11]

Q4: What is isotopic crosstalk and how can I minimize it with this compound?

Isotopic crosstalk occurs when the mass spectrometer detects a signal from the analyte (aspirin) at the mass-to-charge ratio (m/z) of the internal standard (this compound), or vice-versa. This can happen in two ways:

  • The natural isotopic abundance of elements (like ¹³C) in the aspirin molecule can result in an M+4 peak that overlaps with the this compound signal.

  • The this compound standard may contain a small amount of unlabeled aspirin as an impurity from its synthesis.[9]

This compound has a mass difference of 4 Da, which is generally sufficient to minimize significant crosstalk from the analyte's natural isotopic distribution.[6][9] To assess and mitigate crosstalk, see the experimental protocol below.

Troubleshooting Guides

Issue 1: High Variability in this compound Signal Response

Q: My this compound peak area is inconsistent across calibrators, QCs, and unknown samples. What are the potential causes and how can I troubleshoot this?

Excessive variability in the IS response can compromise the accuracy of your results.[3] The causes can range from simple errors to complex matrix effects.[12]

start High IS Variability (>15-20% RSD) check_prep Review Sample Preparation Steps start->check_prep check_instrument Investigate Instrument Performance start->check_instrument check_matrix Assess for Matrix Effects or Drug-Drug Interaction start->check_matrix pipetting Verify Pipette Accuracy & Technique check_prep->pipetting mixing Ensure Thorough Vortexing/ Mixing at IS Addition Step check_prep->mixing evaporation Check for Sample Evaporation During Processing check_prep->evaporation injection Check Autosampler Syringe/ Loop for Bubbles or Clogs check_instrument->injection source Clean MS Source (ESI Probe) check_instrument->source post_spike Perform Post-Extraction Spike Experiment check_matrix->post_spike resolve_prep Resolved: Procedural Error pipetting->resolve_prep mixing->resolve_prep evaporation->resolve_prep resolve_instrument Resolved: Instrument Maintenance injection->resolve_instrument source->resolve_instrument resolve_matrix Resolved: Optimize Chromatography or Sample Cleanup post_spike->resolve_matrix

Troubleshooting workflow for high internal standard variability.
Issue 2: Poor Linearity of the Calibration Curve

Q: My calibration curve for aspirin is non-linear (r² < 0.99), especially at the low or high end. Could the this compound concentration be the cause?

Yes, an inappropriate IS concentration can lead to non-linearity.[6] The relationship between the analyte and IS response must be consistent across the entire concentration range.

Observation Potential Cause Related to IS Concentration Recommended Action
Non-linearity at Low Concentrations The IS concentration is too high, causing significant signal contribution from isotopic crosstalk or impurities, which disproportionately affects the lowest calibrants.Decrease the this compound concentration and re-evaluate the calibration curve.
Non-linearity at High Concentrations The IS concentration is too low, leading to a less reliable ratio when the analyte signal is very high. Alternatively, the high analyte concentration may be causing ionization suppression that affects the IS.Increase the this compound concentration to better match the upper end of the calibration range. Ensure the IS response remains within the detector's linear range.
Overall Poor Linearity The chosen IS concentration results in a response that is on a non-linear portion of the detector's response curve (either near saturation or the lower limit of detection).Test multiple IS concentrations to find one that yields a robust signal in the middle of the detector's linear range.
Issue 3: Chromatographic Separation of Aspirin and this compound

Q: I am observing a slight retention time (RT) shift, with this compound eluting slightly earlier than aspirin. Is this normal and will it impact my results?

A slight RT shift between a deuterated IS and its non-deuterated analyte is a known phenomenon in reversed-phase chromatography, often referred to as an "isotopic effect".[10][13] This happens because C-D bonds are slightly shorter and stronger than C-H bonds, which can lead to minor differences in polarity.[10]

  • Is it normal? Yes, a small, consistent shift is normal.

  • Will it impact results? It can be problematic if the shift is large enough that the analyte and IS experience different degrees of matrix effects.[6] If they do not co-elute closely, the IS may not accurately compensate for ion suppression or enhancement affecting the analyte.

  • Solution:

    • Assess the Impact: Evaluate matrix effects across the peak elution window to ensure the differential is negligible.

    • Optimize Chromatography: If the shift is problematic, try adjusting the mobile phase composition or using a shallower gradient to encourage better peak overlap.[10]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration

This protocol helps establish an IS concentration that provides a stable signal and ensures linearity.

  • Prepare Analyte and IS Solutions:

    • Prepare a series of aspirin calibration standards covering the expected analytical range (e.g., 1 to 1000 ng/mL).

    • Prepare three different working solutions of this compound (e.g., Low, Medium, High concentrations such as 20, 100, and 500 ng/mL).

  • Sample Preparation:

    • For each IS concentration, prepare a full calibration curve.

    • To aliquots of blank matrix (e.g., plasma), add the appropriate amount of each aspirin calibration standard.

    • Add a fixed volume of one of the this compound working solutions (Low, Medium, or High) to each sample in the set.

    • Perform your standard sample extraction procedure (e.g., protein precipitation or liquid-liquid extraction).

  • LC-MS/MS Analysis:

    • Analyze the three sets of calibration curves.

  • Data Evaluation:

    • For each IS concentration, plot the analyte/IS peak area ratio against the analyte concentration and calculate the regression coefficient (r²).

    • Check the IS peak area across all samples in each run. The relative standard deviation (RSD) should ideally be less than 15-20%.

    • Select the concentration that provides the best linearity (highest r²) and consistent IS response.

prep_cal Prepare Aspirin Calibration Standards spike Spike 3 Sets of Calibrators, each with a different IS Conc. prep_cal->spike prep_is Prepare 3 Concentrations of this compound (Low, Med, High) prep_is->spike extract Perform Sample Extraction spike->extract analyze Analyze all 3 Sets by LC-MS/MS extract->analyze evaluate Evaluate Linearity (r²) and IS Signal Stability (%RSD) analyze->evaluate select Select Optimal IS Concentration evaluate->select

References

Validation & Comparative

A Head-to-Head Comparison: Aspirin-d4 vs. 13C-Aspirin as Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of aspirin, the choice of a suitable internal standard is paramount for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based bioanalysis. This guide provides a comprehensive comparison of two commonly used SIL internal standards for aspirin: Deuterium-labeled Aspirin (Aspirin-d4) and Carbon-13-labeled Aspirin (13C-aspirin).

The ideal internal standard should exhibit physicochemical properties nearly identical to the analyte of interest to compensate for variability during sample preparation, chromatography, and ionization. While both this compound and 13C-aspirin are designed to mimic the behavior of unlabeled aspirin, their inherent isotopic differences can lead to variations in analytical performance.

Performance Comparison: this compound vs. 13C-Aspirin

The selection of an internal standard can significantly impact the accuracy, precision, and robustness of a quantitative assay. The following table summarizes the key performance characteristics of this compound and 13C-aspirin based on established principles of stable isotope dilution analysis.

Performance MetricThis compound (Deuterium-labeled)13C-Aspirin (Carbon-13-labeled)Key Considerations
Accuracy May be compromised due to potential chromatographic separation from unlabeled aspirin (isotopic effect), which can lead to differential ion suppression or enhancement.Generally offers higher accuracy as the larger mass difference has a negligible effect on retention time, ensuring co-elution and more effective compensation for matrix effects.The position and number of deuterium atoms can influence the magnitude of the isotopic effect.
Precision Can exhibit lower precision (higher variance) in some cases due to the potential for chromatographic shifts and differential matrix effects.Typically provides higher precision due to the high chemical identity with the analyte, leading to more consistent correction for analytical variability.Co-elution is a critical factor for achieving high precision in LC-MS/MS analysis.
Isotopic Stability Deuterium atoms, particularly if located at exchangeable positions, can be susceptible to back-exchange with protons from the solvent, leading to a loss of the isotopic label and inaccurate quantification.The 13C label is integrated into the carbon backbone of the molecule and is therefore highly stable under typical experimental conditions, with no risk of exchange.Careful selection of the deuteration site to non-exchangeable positions is crucial to minimize instability. For aspirin, deuteration is typically on the acetyl group or the aromatic ring.
Cost Generally less expensive to synthesize.Typically more expensive to synthesize due to the higher cost of 13C-labeled starting materials.The choice may be influenced by budgetary constraints, but the potential for improved data quality with 13C-aspirin should be considered.

Experimental Protocols

A robust and validated analytical method is crucial for the reliable quantification of aspirin in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for this purpose due to its high sensitivity and selectivity. Below is a representative experimental protocol for the quantification of aspirin in human plasma using a stable isotope-labeled internal standard.

Sample Preparation (Liquid-Liquid Extraction)

  • To 50 µL of a human plasma sample, add 20 µL of the internal standard working solution (either this compound or 13C-aspirin).

  • Vortex the sample for 30 seconds.

  • Add 300 µL of ethyl acetate to the plasma sample for protein precipitation and analyte extraction.

  • Vortex the mixture for 2 minutes, followed by centrifugation at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 50 µL of a suitable solvent mixture (e.g., methanol/acetonitrile/water, 40:40:20, v/v/v) and vortex for 2 minutes.

  • Centrifuge the reconstituted sample at 12,000 rpm for 10 minutes at 4°C.

  • Inject an aliquot (e.g., 2 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

  • LC Column: A reversed-phase column such as a Zorbax XDB Phenyl or a C18 column is suitable for the separation of aspirin.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1-0.5% formic acid or 0.2% acetic acid in water) and an organic phase (e.g., acetonitrile and/or methanol).

  • Flow Rate: A typical flow rate is between 0.4 and 0.8 mL/min.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is commonly used.

  • Ionization: Electrospray ionization (ESI) in the negative ion mode is typically employed for the detection of aspirin and its internal standards.

  • MRM Transitions:

    • Aspirin: m/z 179.0 → 136.6/137.0

    • This compound: m/z 183.0 → 141.0

    • 13C-Aspirin (e.g., acetyl-1-13C): m/z 181 → 138 (predicted)

**Stability

Cross-Validation of Analytical Methods for Aspirin Quantification Using Aspirin-d4 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of aspirin: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The focus of this guide is on the cross-validation of these methods utilizing Aspirin-d4 as a stable isotope-labeled internal standard to ensure data integrity and comparability across different analytical platforms.

Principles of Cross-Validation and the Role of this compound

Cross-validation is a critical process in bioanalytical method validation that establishes the equivalence of two or more distinct analytical methods.[1][2][3] This is essential when data from different analytical techniques or laboratories need to be compared or combined. The use of a stable isotope-labeled internal standard, such as this compound, is paramount in modern analytical workflows, particularly for mass spectrometry-based methods.[4][5] this compound, being chemically identical to aspirin but with a different mass, co-elutes with the analyte and experiences similar extraction and ionization effects. This allows for accurate correction of variations during sample preparation and analysis, leading to enhanced precision and accuracy.[4][5]

Comparative Performance of Analytical Methods

The following table summarizes the key quantitative performance parameters for HPLC, GC-MS/MS, and LC-MS/MS methods for the analysis of aspirin. The data presented is a compilation from various validated methods and serves as a representative comparison.

ParameterHPLC with UV DetectionGC-MS/MSLC-MS/MS
Internal Standard Benzoic Acid (example)Aspirin-d3This compound
Linearity Range 87.5 - 262.5 µg/mL[6][7]2.0 - 400 ng/mL[8]1 - 500 ng/mL[9]
Lower Limit of Quantification (LLOQ) ~87.5 µg/mL[6][7]200 pg/mL[10]1 ng/mL[9]
Accuracy (% Recovery) 99.9%[11]Mean accuracy of 3.8% for levels within 0-100 ng/mL[10]Intra-day: -8.3% to 9.6%; Inter-day: -6.6% to 6.8%[12]
Precision (%RSD) Inter-day: 1.25%; Intra-day: 0.88%[7]< 8%[10]Intra-day: 0.9% to 5.4%; Inter-day: 1.5% to 6.9%[12]
Sample Throughput ModerateLow to ModerateHigh
Selectivity Lower (potential for interference)HighVery High
Cost LowHighHigh

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established and validated methods.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of aspirin in bulk and tablet dosage forms.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 100 mm, 5 µm particle size)[7][13]

    • Mobile Phase: A mixture of methanol, glacial acetic acid, and water (28:3:69 v/v/v)[7]

    • Flow Rate: 2 mL/min[7]

    • Detection Wavelength: 275 nm[7][13]

  • Standard Preparation:

    • Prepare a stock solution of Aspirin reference standard (e.g., 1750 ppm) in the diluent (mobile phase).

    • Prepare a stock solution of the internal standard (e.g., Benzoic Acid).

    • Create a series of calibration standards by diluting the aspirin stock solution and adding a constant concentration of the internal standard.

  • Sample Preparation:

    • Weigh and powder a representative number of aspirin tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of aspirin and transfer to a volumetric flask.

    • Add the diluent, sonicate to dissolve, and then dilute to volume.

    • Add the internal standard solution, mix well, and filter prior to injection.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This highly sensitive method is suitable for the determination of low concentrations of aspirin in biological matrices like plasma.

  • Sample Preparation (Plasma):

    • To a 100 µL plasma sample, add the internal standard solution (Aspirin-d3).

    • Perform extractive pentafluorobenzyl (PFB) esterification using PFB bromide.[10]

    • Extract the derivatized aspirin into an organic solvent.

    • Evaporate the solvent and reconstitute the residue in a suitable solvent for injection.

  • GC-MS/MS Conditions:

    • GC Column: Capillary column suitable for the analysis of derivatized organic acids.

    • Carrier Gas: Helium.

    • Ionization Mode: Negative-ion chemical ionization (NCI).[10]

    • MS/MS Detection: Monitor the specific precursor-to-product ion transitions for both aspirin-PFB and the deuterated internal standard-PFB.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a robust and high-throughput method for the quantification of aspirin in biological fluids, utilizing this compound as the internal standard.[4][5]

  • Sample Preparation (Plasma):

    • To a plasma sample, add the this compound internal standard solution.

    • Perform protein precipitation by adding acetonitrile containing 0.1% formic acid.[4][5]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for injection into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC Column: C18 reversed-phase column (e.g., 2.0 x 50 mm, 5 µm particle size).[12]

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[12]

    • Flow Rate: 0.2 mL/min.[12]

    • Ionization Mode: Electrospray ionization in negative mode (ESI-).[4][12]

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) of the transitions:

      • Aspirin: m/z 179.0 → 137.0[4][9]

      • This compound: m/z 183.0 → 141.0[4][5]

Experimental Workflow and Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of the three analytical methods.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Method Validation (Individual) cluster_crossval Cross-Validation cluster_comparison Data Comparison cluster_conclusion Conclusion HPLC HPLC-UV Val_HPLC Validate HPLC HPLC->Val_HPLC GCMS GC-MS/MS Val_GCMS Validate GC-MS/MS GCMS->Val_GCMS LCMS LC-MS/MS Val_LCMS Validate LC-MS/MS LCMS->Val_LCMS CrossVal Analyze Spiked QC Samples & Incurred Samples Val_HPLC->CrossVal Val_GCMS->CrossVal Val_LCMS->CrossVal Compare Compare Results (Bias, Precision) CrossVal->Compare Conclusion Method Comparability Established Compare->Conclusion

Cross-validation workflow for aspirin analysis methods.

This workflow begins with the individual validation of each analytical method (HPLC, GC-MS/MS, and LC-MS/MS) according to established guidelines to ensure they are accurate and precise. Following individual validation, the cross-validation is performed by analyzing the same sets of quality control (QC) samples and, ideally, incurred samples (samples from subjects who have been administered the drug) with each method. The results from each method are then statistically compared to determine if there is any significant bias between the methods. If the results are within acceptable limits of agreement, the methods are considered cross-validated, and the data generated by them can be used interchangeably.

References

A Comparative Guide to Aspirin Quantification in Human Plasma Using Aspirin-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of aspirin in human plasma, utilizing Aspirin-d4 as an internal standard. The information presented is collated from peer-reviewed publications and is intended to assist researchers in selecting and implementing a suitable analytical method.

Quantitative Performance Comparison

The following table summarizes the key performance parameters of two distinct, validated LC-MS/MS methods for aspirin quantification. These methods employ this compound as the internal standard, a common practice to ensure accuracy and precision.

ParameterMethod 1Method 2
Linearity Range 5-2000 ng/mLNot explicitly stated, but LLOQ is 20 ng/mL
Lower Limit of Quantification (LLOQ) 5 ng/mL20 ng/mL
Intra-day Precision (%CV) Within 15%4.08% at 20 ng/mL
Inter-day Precision (%CV) Within 15%Not explicitly stated
Intra-day Accuracy (%Bias) Within 15%100 ± 20% at LLOQ
Inter-day Accuracy (%Bias) Within 15%Not explicitly stated
Mean Recovery >85%72.93 ± 5.04% at 20 ng/mL
Experimental Workflow

The general workflow for the bioanalytical method validation of aspirin in plasma using LC-MS/MS with this compound as an internal standard is depicted below. This process ensures the reliability and reproducibility of the analytical data.

Caption: A generalized workflow for aspirin quantification.

Detailed Experimental Protocols

Below are the detailed methodologies for two of the compared analytical methods.

Method 1: Rapid and Sensitive LC-MS/MS Method

This method was developed for the simultaneous quantification of aspirin and other compounds in human plasma.[1][2]

Sample Preparation:

  • Utilize 400 µL of human blank plasma.

  • Employ solid-phase extraction as the sample preparation technique.

  • Use deuterated internal standards for each analyte, including this compound for aspirin.[1][2]

Liquid Chromatography:

  • Column: Zorbax SB-phenyl column.[1]

  • Mobile Phase: Gradient mode (specifics not detailed in the abstract).

  • Retention Time: 4.71 min for both Aspirin and this compound.[1][2]

Mass Spectrometry:

  • Instrument: API-5500 triple quadrupole mass spectrometer.[1][2]

  • Ionization Mode: Polarity switch used.[1][2]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Aspirin: Not explicitly stated in the provided text.

    • This compound: Not explicitly stated in the provided text.

Validation:

  • The method was fully validated according to bioanalytical method validation guidelines.[1][2]

  • The assay was validated over a concentration range of 5-2000 ng/mL for aspirin.[1]

  • Intra- and inter-day precision and accuracy were within the acceptance limits.[1]

  • The mean recovery for all analytes was greater than 85%.[1]

  • Stability was assessed under various conditions, including room temperature, 2-8°C, and freeze/thaw cycles.[1]

Method 2: High-Throughput, Isocratic Reversed-Phase LC-MS/MS Method

This method was developed for measuring circulating aspirin and salicylic acid in blood and plasma.[3][4][5]

Sample Preparation:

  • To 100 μL of diluted plasma samples, add 50 μL of SA-d4 (5 mM).

  • Inject 2.5–5 μL into the LC–MS/MS system.[3]

Liquid Chromatography:

  • Method: Isocratic reversed-phase.[3][4]

  • Retention Time: 2.6 min for both Aspirin and this compound.[3][4]

Mass Spectrometry:

  • Ionization Mode: Negative ion detection mode (ESI).[3]

  • Scan Type: Multiple Reaction Monitoring (MRM).[3][4]

  • Transitions:

    • Aspirin: m/z 179.0 > 137.0.[4]

    • This compound: m/z 183.0 > 141.0.[4]

  • In-source Fragmentation: It was noted that more than 50% of aspirin undergoes in-source fragmentation to form salicylic acid, and similarly, this compound forms SA-d4.[3][4]

Validation:

  • The method was validated based on bioanalytical method validation guidelines.[4]

  • Parameters determined were selectivity, specificity, linearity, precision, accuracy, recovery, and stability.[4]

  • Intra- and inter-day accuracy and precision were evaluated with six replicates.[4]

  • Accuracy was within 100 ± 20% at the LLOQ.[4]

  • Precision at the LLOQ was evaluated.[4]

This guide is intended to provide a starting point for researchers. For complete and detailed protocols, it is essential to refer to the original publications. The provided information highlights the key differences and similarities between the methods, allowing for an informed decision based on the specific requirements of the intended application. International guidelines, such as the ICH M10, provide a comprehensive framework for bioanalytical method validation.[6][7][8]

References

The Gold Standard for Aspirin Analysis: A Comparative Guide to Quantification Using Aspirin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals demanding the highest accuracy and precision in aspirin quantification, the use of a deuterated internal standard, Aspirin-d4, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the benchmark method. This guide provides a comprehensive comparison of this technique against traditional methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.

The quantification of acetylsalicylic acid (aspirin) is critical in various stages of drug development, from formulation and quality control to pharmacokinetic and metabolism studies. While several analytical techniques are available, the choice of method significantly impacts the reliability of the results. This guide delves into the superior accuracy and precision of using this compound as an internal standard in LC-MS/MS analysis and contrasts it with other common methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and titrimetry.

Performance Comparison: this compound vs. Alternative Methods

The use of an isotopic internal standard like this compound in LC-MS/MS minimizes variations arising from sample preparation and matrix effects, leading to enhanced accuracy and precision.[1][2] The following tables summarize the quantitative performance of different analytical methods for aspirin determination.

Table 1: Performance Characteristics of LC-MS/MS with this compound

ParameterPerformanceReference
Linearity Range1 - 500 ng/mL[3]
Correlation Coefficient (R²)> 0.999[1]
Lower Limit of Quantification (LLOQ)1 ng/mL[3]
Accuracy (% Recovery)86.5% - 115%[4]
Precision (%RSD)< 9.3%[4]

Table 2: Performance Characteristics of HPLC-UV Method

ParameterPerformanceReference
Linearity Range50 - 300 µg/mL[5]
Correlation Coefficient (R²)≥ 0.999
Limit of Detection (LOD)0.84 µg/mL[5]
Limit of Quantification (LOQ)2.55 µg/mL[5]
Accuracy (% Recovery)97.7% - 101%[5][6]
Precision (%RSD)< 2.0%

Table 3: Performance Characteristics of Titrimetric and Spectrophotometric Methods

MethodAccuracy (% Recovery)PrecisionReference
Back-Titration33.68% - 75.27% (concentration range)-[7]
Spectrophotometry96.93% - 101.67%< 0.68% (%CV)[8][9]

Experimental Protocol: Aspirin Quantification using LC-MS/MS with this compound

This section outlines a typical experimental protocol for the quantification of aspirin in human plasma using LC-MS/MS with this compound as an internal standard.[2][3][4]

1. Materials and Reagents:

  • Aspirin and this compound reference standards

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Potassium fluoride (for stabilization of aspirin)

2. Sample Preparation:

  • To a 100 µL aliquot of human plasma, add a known concentration of this compound internal standard solution.

  • Add potassium fluoride to inhibit esterase activity and prevent the degradation of aspirin.

  • Perform protein precipitation by adding acetonitrile.

  • Vortex mix and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[4]

  • Flow Rate: As per column specifications.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.[2]

  • MRM Transitions:

    • Aspirin: m/z 179.0 → 137.0[3]

    • This compound: m/z 183.0 → 141.0[3]

4. Data Analysis:

  • Quantification is performed by calculating the peak area ratio of aspirin to this compound.

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

  • The concentration of aspirin in the unknown samples is determined from the calibration curve.

Workflow for Aspirin Quantification using this compound

The following diagram illustrates the key steps in the analytical workflow for the quantification of aspirin using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge extract_supernatant Extract Supernatant centrifuge->extract_supernatant evaporate Evaporation extract_supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Aspirin/Aspirin-d4) peak_integration->ratio_calculation calibration_curve Calibration Curve ratio_calculation->calibration_curve quantification Quantification of Aspirin calibration_curve->quantification

Caption: Workflow for Aspirin Quantification.

Signaling Pathway Visualization (Illustrative)

While not directly related to the analytical method comparison, understanding the mechanism of action of aspirin can be crucial in drug development. The following diagram illustrates the inhibition of cyclooxygenase (COX) enzymes by aspirin, a key aspect of its therapeutic effect.

aspirin_moa Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins Thromboxane Thromboxane COX1->Thromboxane COX2->Prostaglandins Aspirin Aspirin Aspirin->COX1 Inhibits Aspirin->COX2 Inhibits

Caption: Aspirin's Mechanism of Action.

References

A Comparative Guide to the Quantitative Analysis of Aspirin: Evaluating Linearity and Detection Range with Aspirin-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of aspirin, with a particular focus on the use of Aspirin-d4 as a deuterated internal standard. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to select the most appropriate analytical technique for their specific needs, be it for pharmacokinetic studies, formulation analysis, or quality control.

Performance Comparison of Analytical Methods

The choice of an analytical method for aspirin quantification is contingent upon the required sensitivity, selectivity, and the nature of the sample matrix. This section presents a comparative summary of key performance characteristics for various techniques.

Analytical MethodInternal StandardSample MatrixLinearity RangeLower Limit of Quantification (LLOQ)Correlation Coefficient (r²)
LC-MS/MS This compoundHuman Plasma1 - 500 ng/mL1 ng/mL>0.99
LC-MS/MS This compoundHuman Plasma5 - 2000 ng/mL5 ng/mL>0.99
LC-MS/MS This compoundHuman Plasma20 ng/mL - Not Specified20 ng/mLNot Specified
HPLC-UV Not SpecifiedTablets87.5 - 262.5 µg/mLNot Specified>0.999
HPLC-UV Not SpecifiedBulk Drug15 - 150 µg/mLNot SpecifiedNot Specified
Spectrophotometry Not ApplicableTabletsNot SpecifiedNot SpecifiedNot Specified

Key Observations:

  • LC-MS/MS with this compound: This method consistently demonstrates the highest sensitivity, with LLOQs reaching as low as 1 ng/mL in human plasma. The use of a deuterated internal standard like this compound is crucial for correcting matrix effects and variabilities in sample preparation and instrument response, thereby ensuring high accuracy and precision, which is paramount for bioanalytical applications.

  • HPLC-UV: While less sensitive than LC-MS/MS, HPLC-UV is a robust and widely used technique for the analysis of aspirin in pharmaceutical formulations. Its linearity range is suitable for the higher concentrations typically found in tablets and bulk drug substances.

  • Spectrophotometry: This method is the simplest and most cost-effective but lacks the selectivity and sensitivity of chromatographic techniques. It is generally suitable for preliminary or high-concentration assays where interfering substances are minimal.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to enable replication and adaptation for specific research needs.

LC-MS/MS Method with this compound Internal Standard

This protocol is optimized for the quantification of aspirin in human plasma, a common requirement in pharmacokinetic studies.

a) Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard solution (concentration to be optimized based on expected aspirin levels).

  • Add 300 µL of acetonitrile (containing 0.1% formic acid to stabilize aspirin) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and inject a suitable aliquot into the LC-MS/MS system.

b) Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over a specified time, followed by re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

c) Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Aspirin: Precursor ion (m/z) 179.0 → Product ion (m/z) 137.0

    • This compound: Precursor ion (m/z) 183.0 → Product ion (m/z) 141.0

  • Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).

HPLC-UV Method for Pharmaceutical Tablets

This protocol is suitable for the quality control and assay of aspirin in tablet formulations.

a) Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a known amount of aspirin reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to prepare a stock solution. Prepare a series of calibration standards by serial dilution.

  • Sample Solution: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a target concentration of aspirin and dissolve it in the diluent. Sonicate for 15 minutes to ensure complete dissolution and then dilute to the final volume. Filter the solution through a 0.45 µm syringe filter.

b) Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of water (with 0.1% phosphoric acid) and acetonitrile in a suitable isocratic ratio (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 237 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the quantification of aspirin in a biological matrix using an internal standard method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Accurate Spiking Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Peak Area Ratio (Aspirin/Aspirin-d4) Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Caption: Workflow for Aspirin Quantification using this compound.

Robustness of Analytical Methods Employing Aspirin-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development of robust and reliable analytical methods. This guide provides a comprehensive comparison of analytical methods employing Aspirin-d4 as an internal standard for the quantification of aspirin (acetylsalicylic acid, ASA) and its primary metabolite, salicylic acid (SA). The performance of these methods is evaluated against alternatives, supported by experimental data to inform method development and validation.

Performance Comparison of Analytical Methods

The use of a deuterated internal standard like this compound is a widely accepted approach in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the bioanalysis of aspirin. Its structural similarity and co-elution with the analyte help to compensate for variations in sample preparation, injection volume, and matrix effects, thereby enhancing the robustness and accuracy of the method.

Table 1: Performance Characteristics of LC-MS/MS Methods for Aspirin Analysis
ParameterMethod Using this compound & SA-d4[1][2][3]Alternative Method (6-methoxysalicylic acid IS)[1]
Linearity Range (Aspirin) 1 - 500 ng/mLNot explicitly stated, but method was used for pharmacokinetic studies
Linearity Range (Salicylic Acid) 80 - 8,000 ng/mLNot explicitly stated
Lower Limit of Quantification (LLOQ) - Aspirin 1 ng/mLNot explicitly stated
Lower Limit of Quantification (LLOQ) - Salicylic Acid 80 ng/mLNot explicitly stated
Precision (CV%) < 15%Not explicitly stated
Accuracy (%) 85 - 115%Not explicitly stated
Recovery (Aspirin) 56.02 ± 5.05% to 85.60 ± 4.74%Not explicitly stated
Recovery (Salicylic Acid) 71.39 ± 2.06% to 77.85 ± 0.61%Not explicitly stated

The data clearly indicates that methods employing this compound and its corresponding deuterated metabolite standard, SA-d4, demonstrate high sensitivity with an LLOQ of 1 ng/mL for aspirin, and a broad dynamic range. While direct comparative data with methods using alternative internal standards like 6-methoxysalicylic acid is limited in the provided search results, the performance of the this compound method is well-characterized and meets regulatory acceptance criteria for bioanalytical method validation.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are summarized protocols for a typical LC-MS/MS method using this compound.

Sample Preparation: Protein Precipitation[1]
  • To 250 µL of human plasma, add 25 µL of this compound (4 µg/mL) and 25 µL of SA-d4 (10 µg/mL) as internal standards.

  • Add 700 µL of 0.1% formic acid in acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g at 4°C for 10 minutes.

  • Transfer the supernatant to an analytical vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1][3]
  • LC System: High-performance liquid chromatography system.

  • Column: Reversed-phase column (e.g., Inertsil ODS3, 150 × 3.0 mm i.d., 3 μm particle size).[1]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water containing 0.1% formic acid (80:20, v/v).[1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative ion electrospray ionization (ESI-).

  • MRM Transitions:

    • Aspirin: m/z 179.0 > 137.0[1][3]

    • This compound: m/z 183.0 > 141.0[1][3]

    • Salicylic Acid: m/z 137.0 > 93.0[1][3]

    • Salicylic Acid-d4: m/z 141.0 > 97.0[1][3]

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in the analytical workflow.

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Plasma Sample (250 µL) add_is Add Internal Standards (this compound, SA-d4) plasma->add_is add_precip Add Acetonitrile with 0.1% Formic Acid add_is->add_precip vortex Vortex add_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant supernatant->injection lc_separation LC Separation (Reversed-Phase) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow from sample preparation to data analysis.

In-Source Fragmentation and Chromatographic Resolution

A critical aspect of aspirin analysis by LC-MS/MS is the potential for in-source fragmentation, where aspirin can convert to salicylic acid within the mass spectrometer's ion source. The use of a stable isotope-labeled internal standard like this compound is highly recommended to mitigate this issue, as it undergoes a similar fragmentation process to form SA-d4.[1][3] Proper chromatographic separation of aspirin from salicylic acid is also essential to distinguish between the in-source fragment and the metabolite present in the sample.[1]

cluster_ionsource Mass Spectrometer Ion Source cluster_sample Sample Components cluster_chromatography Chromatographic Separation aspirin Aspirin (m/z 179.0) sa_fragment SA Fragment (m/z 137.0) aspirin->sa_fragment In-source fragmentation separation Distinct Retention Times sa_fragment->separation aspirin_d4 This compound (m/z 183.0) sa_d4_fragment SA-d4 Fragment (m/z 141.0) aspirin_d4->sa_d4_fragment In-source fragmentation sa_metabolite SA Metabolite sa_metabolite->separation

Caption: Mitigation of in-source fragmentation of aspirin.

Conclusion

Analytical methods employing this compound as an internal standard provide a robust, sensitive, and reliable means for the quantification of aspirin and salicylic acid in biological matrices. The use of a deuterated internal standard effectively compensates for analytical variability, including the well-documented issue of in-source fragmentation. The presented data and protocols demonstrate that these methods are well-validated and suitable for pharmacokinetic and other clinical studies. While alternative internal standards exist, the comprehensive validation and proven performance of methods using this compound make it a superior choice for ensuring data integrity in aspirin-related research.

References

The Gold Standard: Justifying the Use of Aspirin-d4 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of aspirin, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. This guide provides a comprehensive comparison of Aspirin-d4, a deuterated stable isotope-labeled internal standard, with alternative non-labeled internal standards, supported by experimental data from various validation studies. The evidence underscores the superiority of this compound in mitigating analytical variability, particularly in complex biological matrices.

Stable isotope-labeled (SIL) internal standards are widely recognized as the "gold standard" in quantitative mass spectrometry.[1] By substituting hydrogen atoms with deuterium, this compound (acetylsalicylic acid-d4) possesses nearly identical physicochemical properties to the analyte, aspirin. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for variations that can occur throughout the analytical process.

Comparative Analysis of Internal Standards for Aspirin Quantification

The performance of an internal standard is evaluated based on several key validation parameters, including linearity, accuracy, precision, recovery, and matrix effect. Data compiled from multiple bioanalytical method validation studies for aspirin are presented below to compare the performance of this compound against common structural analog internal standards.

Table 1: Performance Comparison of Internal Standards in LC-MS/MS Assays for Aspirin

Internal StandardLinearity (r²)Accuracy (% Bias)Precision (% RSD)Recovery (%)Matrix Effect (%)
This compound >0.999[1]-2.1 to 3.8[2]< 5[3]56-86[1]Minimal/Compensated[1]
6-Methoxysalicylic Acid >0.99[4]Not explicitly stated< 15[4]Not explicitly statedNot explicitly stated
Ibuprofen Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
Nimesulide >0.99[5]Not explicitly stated< 2[5]Not explicitly statedNot explicitly stated

Data compiled from multiple sources.[1][2][3][4][5] Note that direct head-to-head comparative studies are limited, and validation parameters are method-dependent.

As illustrated in the table, methods employing this compound consistently demonstrate excellent linearity, high accuracy, and precision. The use of a SIL internal standard is particularly advantageous in minimizing the impact of matrix effects, a common challenge in bioanalysis where co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of typical experimental protocols for the quantification of aspirin in human plasma using LC-MS/MS with this compound and a structural analog as internal standards.

Protocol 1: Using this compound as an Internal Standard[1]
  • Sample Preparation: To 250 µL of human plasma, add 25 µL of this compound internal standard solution, followed by protein precipitation with 700 µL of acetonitrile containing 0.1% formic acid. Vortex and centrifuge the samples. The supernatant is then transferred for LC-MS/MS analysis.

  • Liquid Chromatography: Separation is achieved on a C18 reversed-phase column with an isocratic mobile phase consisting of acetonitrile and water with 0.1% formic acid.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM). The mass transitions monitored are m/z 179.0 → 137.0 for aspirin and m/z 183.0 → 141.0 for this compound.

Protocol 2: Using 6-Methoxysalicylic Acid as an Internal Standard[4]
  • Sample Preparation: Protein precipitation of plasma samples is performed using acetonitrile. 6-Methoxysalicylic acid is used as the internal standard.

  • Liquid Chromatography: A reversed-phase column is used for chromatographic separation.

  • Mass Spectrometry: Detection is carried out via tandem mass spectrometry. The MRM transitions are m/z 178.9 → 136.8 for aspirin and m/z 167.0 → 123.0 for 6-methoxysalicylic acid.

Visualizing the Rationale and Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 Analytical Workflow cluster_1 Internal Standard Comparison Sample Collection Sample Collection Addition of IS Addition of IS Sample Collection->Addition of IS Sample Preparation Sample Preparation Addition of IS->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing A This compound (SIL IS) C Accurate Compensation for Variability & Matrix Effects A->C Co-elutes with analyte Similar physicochemical properties B Structural Analog IS D Incomplete Compensation for Variability & Matrix Effects B->D Different retention time Different physicochemical properties

Figure 1: A simplified workflow for bioanalysis using an internal standard and a comparison of the compensatory effects of a stable isotope-labeled (SIL) internal standard versus a structural analog.

Aspirin's primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins and thromboxanes. This pathway is fundamental to its anti-inflammatory and anti-platelet effects.

Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Aspirin Aspirin Aspirin->COX-1 / COX-2 Irreversible Inhibition Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Thromboxanes Thromboxanes COX-1 / COX-2->Thromboxanes Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Platelet Aggregation Platelet Aggregation Thromboxanes->Platelet Aggregation

Figure 2: Aspirin's mechanism of action through the inhibition of the cyclooxygenase (COX) pathway.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. The near-identical physicochemical properties of this compound to aspirin make it the ideal choice for compensating for analytical variability, especially the unpredictable nature of matrix effects in biological samples. While structural analogs can be used, the data suggests that they may not provide the same level of accuracy and precision as a stable isotope-labeled internal standard. Therefore, for the highest quality data in aspirin bioanalysis, this compound is the recommended internal standard.

References

Performance Characteristics of LC-MS Methods Utilizing Aspirin-d4 for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate quantification of acetylsalicylic acid (aspirin) and its primary metabolite, salicylic acid, in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. Liquid chromatography-mass spectrometry (LC-MS), particularly LC-MS/MS, has emerged as the preferred analytical technique due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Aspirin-d4 (ASA-d4), is fundamental to achieving reliable and reproducible results by compensating for matrix effects and variations in sample processing. This guide provides a comparative overview of the performance characteristics of various LC-MS methods employing this compound, supported by experimental data from published studies.

Comparative Analysis of LC-MS Method Performance

The following table summarizes the key performance characteristics of different LC-MS/MS methods developed for the simultaneous determination of aspirin (ASA) and salicylic acid (SA) using this compound as an internal standard. These parameters are essential for evaluating a method's suitability for specific bioanalytical applications.

Performance CharacteristicMethod 1 (Sirok et al.)Method 2 (Barathi et al. referenced in[1])Method 3 (Xu et al. referenced in[1])
Lower Limit of Quantification (LLOQ) ASA: 1 ng/mL, SA: 80 ng/mL[1][2]ASA: 1.09 ng/mL[1]Not specified
Linearity Range ASA: 1 - 500 ng/mL, SA: 80 - 8,000 ng/mL[2]Not specifiedNot specified
Correlation Coefficient (r) ASA: 0.9985, SA: 0.9992[2]Not specifiedNot specified
Intra-day Precision (%CV) ASA: <6.71%, SA: <7.09% (at LLOQ)[2]Not specifiedNot specified
Inter-day Precision (%CV) ASA: <6.71%, SA: <7.09% (at LLOQ)[2]Not specifiedNot specified
Intra-day Accuracy (% bias) Within ±15% of nominal values[2]Not specifiedNot specified
Inter-day Accuracy (% bias) Within ±15% of nominal values[2]Not specifiedNot specified
Mean Recovery ASA: 88.4 - 91.1%, SA: 70.1 - 82.3%[2]Not specifiedNot specified
Internal Standard This compound, Salicylic acid-d4[1][2]Not specified6-Methoxysalicylic acid[1][3]
Sample Preparation Liquid-Liquid Extraction[1][2]Solid-Phase Extraction (SPE)[1]Protein Precipitation[1][3]

Detailed Experimental Protocols

The methodologies employed significantly influence the performance of an LC-MS assay. Below are detailed protocols from a representative study utilizing this compound for the analysis of aspirin and salicylic acid in human plasma.

Method 1: Liquid-Liquid Extraction (LLE) Based Method[2]
  • Sample Preparation:

    • To 275 µL of acidified human plasma, add 10 µL of 450 mg/mL potassium fluoride solution (to inhibit enzymatic degradation of aspirin), 10 µL of the standard working solution, and 10 µL of the internal standard (this compound and Salicylic acid-d4) solution.

    • Add 2 mL of tert-butyl methyl ether (TBME) and vortex for 10 minutes.

    • Centrifuge the samples at 3,500 x g for 5 minutes at 4°C.

    • Transfer the upper organic phase (1.6 mL) to a new tube and evaporate to dryness.

    • Reconstitute the residue in 250 µL of Milli-Q water containing 0.2% acetic acid.

  • Liquid Chromatography (LC) Conditions:

    • The specific column, mobile phase composition, and gradient are not detailed in the provided snippets but would typically involve a C18 reversed-phase column with a gradient of water and acetonitrile containing a small percentage of formic or acetic acid to ensure good peak shape for the acidic analytes. The retention times were approximately 3.65 min for aspirin and this compound, and 4.0 min for salicylic acid and Salicylic acid-d4[2].

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Aspirin (ASA): m/z 179.0 → 137.0[1][2]

      • This compound (ASA-d4): m/z 183.0 → 141.0[1][2]

      • Salicylic Acid (SA): m/z 136.9 → 93.0[1][2]

      • Salicylic Acid-d4 (SA-d4): m/z 140.9 → 97.0[2] or 141.0 -> 97.0[1]

Visualizing Key Processes

To better understand the context of aspirin analysis, the following diagrams illustrate the metabolic pathway of aspirin and a typical experimental workflow.

Metabolic Pathway of Aspirin Aspirin Aspirin (Acetylsalicylic Acid) Salicylic_Acid Salicylic Acid Aspirin->Salicylic_Acid Hydrolysis by Esterases (in blood and liver) Metabolites Further Metabolites (e.g., Gentisic Acid) Salicylic_Acid->Metabolites Metabolism

Caption: Metabolic conversion of Aspirin to Salicylic Acid.

LC-MS/MS Experimental Workflow for Aspirin Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratios) MS_Detection->Quantification

Caption: A typical workflow for bioanalysis using LC-MS/MS.

References

Safety Operating Guide

Proper Disposal of Aspirin-d4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed, step-by-step procedures for the proper disposal of Aspirin-d4, a deuterated form of acetylsalicylic acid. While specific data for the deuterated compound is limited, the disposal protocols are based on established guidelines for acetylsalicylic acid, treating it as a pharmaceutical-related compound of unknown potency.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of any dust particles.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with federal, state, and local regulations. The following steps provide a general framework for its proper disposal:

  • Waste Characterization: As the waste generator, it is your responsibility to properly characterize all waste materials.[1] this compound should be treated as a chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams. Keep it in its original container or a clearly labeled, sealed, and compatible waste container.

  • Licensed Disposal Service: The primary and recommended method for disposal is to engage a licensed professional waste disposal service.[1] These companies are equipped to handle and dispose of chemical waste in a compliant and environmentally sound manner.

  • Incineration: If permissible by local regulations and the capabilities of the disposal facility, this compound may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Environmental Protection: Under no circumstances should this compound be disposed of in household garbage or released into the environment.[1][3] Prevent it from entering drains, sewers, or waterways.[1]

  • Container Disposal: Empty containers that held this compound must also be treated as hazardous waste. They should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

Summary of Disposal Options and Regulatory Considerations

Disposal MethodKey ConsiderationsRegulatory Compliance
Licensed Waste Disposal Service The most recommended and safest option. Ensures proper handling and disposal by trained professionals.Adheres to all federal, state, and local regulations.
Chemical Incineration Must be performed in a facility with an afterburner and scrubber to manage emissions.Subject to strict environmental regulations and permitting.
Landfill Not a recommended method for chemical waste.Generally not compliant for this type of material.
Sewer/Drain Disposal Strictly prohibited to prevent environmental contamination.Violation of environmental laws.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: this compound Waste Generated cluster_characterization Step 1: Characterization cluster_segregation Step 2: Segregation cluster_disposal_options Step 3: Select Disposal Method cluster_prohibited Prohibited Actions cluster_end End: Compliant Disposal start This compound Waste characterize Characterize as Chemical Waste start->characterize segregate Segregate and Label Waste Container characterize->segregate licensed_service Contact Licensed Waste Disposal Service segregate->licensed_service Recommended incineration Consider Chemical Incineration segregate->incineration Alternative prohibited Do NOT Dispose in: - Regular Trash - Drains/Sewers segregate->prohibited end Waste Disposed Compliantly licensed_service->end incineration->end

Caption: Workflow for the compliant disposal of this compound waste.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their institutions. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.